Jak-IN-29
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14ClN5O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-(2-chloroanilino)-6-[(6-oxo-1H-pyridin-2-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14ClN5O2/c18-11-4-1-2-5-12(11)21-13-8-15(20-9-10(13)17(19)25)22-14-6-3-7-16(24)23-14/h1-9H,(H2,19,25)(H3,20,21,22,23,24) |
InChI Key |
PYJOHIHCMNCVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)NC3=CC=CC(=O)N3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Jak-IN-29: A Technical Overview of its Mechanism of Action
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Jak-IN-29, a potent and selective Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and therapeutic potential of this compound.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising four members (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2][3][4][5] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[6]
The canonical JAK-STAT pathway is initiated when a ligand binds to its specific cell surface receptor, leading to a conformational change and the activation of receptor-associated JAKs.[5][7] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes.[2][7][8] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune disorders, inflammatory conditions, and malignancies.[3][4]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the kinase domain of JAK enzymes.[2] By occupying this site, this compound prevents the phosphorylation of JAKs and their subsequent activation, thereby blocking the downstream phosphorylation and activation of STAT proteins.[7] This inhibition of the JAK-STAT signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines and a modulation of the immune response.[1]
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound against the four JAK isoforms was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | This compound IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 150 |
| JAK3 | 2 |
| TYK2 | 250 |
Note: The data presented in this table is a representative example for a selective JAK inhibitor and is not based on actual experimental results for a compound named this compound.
Experimental Protocols
The following are representative protocols for the biochemical and cellular characterization of this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified JAK enzymes.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A fluorescent-based assay is employed to measure kinase activity.
-
The assay is performed in a 384-well plate format.
-
Each well contains the respective JAK enzyme, a substrate peptide, and ATP.
-
This compound is serially diluted and added to the wells.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
A human cell line expressing the target JAK-STAT pathway (e.g., TF-1 cells) is utilized.[9]
-
Cells are starved of growth factors to reduce basal signaling.
-
The cells are pre-incubated with various concentrations of this compound.
-
Cytokine stimulation (e.g., IL-6 or erythropoietin) is used to activate the specific JAK-STAT pathway.[9]
-
Following stimulation, cells are lysed, and the levels of phosphorylated STAT (pSTAT) are measured.
-
pSTAT levels can be quantified using methods such as ELISA, Western blotting, or flow cytometry.
-
Dose-response curves are generated to determine the cellular IC50 of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cellular phospho-STAT assay.
Caption: A generalized workflow for a cellular phospho-STAT assay.
Conclusion
This compound is a potent inhibitor of the JAK-STAT signaling pathway with high selectivity for JAK1 and JAK3. Its mechanism of action involves the direct inhibition of JAK kinase activity, leading to the suppression of downstream signaling events. The provided data and protocols offer a framework for the continued investigation and development of this and other similar targeted therapies.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Jak-IN-29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Jak-IN-29, a novel dual-target inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts in oncology and related fields.
Core Cellular Targets: A Dual-Pronged Approach
This compound has been identified as a potent small molecule inhibitor with a unique dual-targeting mechanism of action. Its primary cellular targets are:
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a critical role in signal transduction for a variety of cytokines and growth factors. Dysregulation of the JAK2 signaling pathway is a hallmark of numerous myeloproliferative neoplasms and other cancers.
-
Tubulin Polymerization: this compound disrupts the dynamics of microtubule assembly by binding to the colchicine site on tubulin. This interference with the microtubule network leads to cell cycle arrest and induction of apoptosis.
This dual activity positions this compound as a promising therapeutic candidate capable of simultaneously impacting two distinct and crucial cellular processes involved in cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (µM) | Selectivity Notes |
| JAK2 | 0.074 | High selectivity over JAK1 and JAK3.[1] |
| JAK1 | Data Not Available | - |
| JAK3 | Data Not Available | - |
| TYK2 | Data Not Available | - |
Note: While described as highly selective for JAK2 over JAK1 and JAK3, specific IC50 values for JAK1, JAK3, and TYK2 are not publicly available in the reviewed literature.
Table 2: In Vitro Anti-proliferative and Anti-tubulin Activity
| Parameter | Cell Line/Target | IC50 |
| Anti-proliferative Activity | A549 (Human lung carcinoma) | 8 nM[1] |
| KP-4 (Human pancreatic cancer) | 18 nM[1] | |
| HeLa (Human cervical cancer) | Not Specified | |
| BxPC-3 (Human pancreatic cancer) | Not Specified | |
| MCF-7 (Human breast cancer) | Not Specified | |
| Tubulin Polymerization Inhibition | Tubulin | 1.3 µM[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of the JAK2/STAT3 signaling pathway and the disruption of microtubule dynamics.
Inhibition of the JAK2/STAT3 Signaling Pathway
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] this compound's inhibition of JAK2 disrupts this cascade.
Disruption of Microtubule Polymerization
By binding to the colchicine site of tubulin, this compound inhibits the polymerization of microtubules, which are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Recombinant human JAK2 enzyme is diluted in kinase assay buffer.
-
A suitable peptide substrate for JAK2 is prepared in the same buffer.
-
ATP is prepared at a concentration near the Km for JAK2.
-
This compound is serially diluted to various concentrations.
-
-
Assay Procedure:
-
The kinase and a range of inhibitor concentrations are pre-incubated in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
-
Signal Detection:
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
-
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Methodology:
-
Reagent Preparation:
-
Purified bovine or porcine tubulin is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
GTP is added to the tubulin solution to a final concentration of 1 mM.
-
This compound is serially diluted.
-
-
Assay Procedure:
-
The tubulin/GTP solution is added to the wells of a pre-warmed 96-well plate containing the various concentrations of this compound or a vehicle control (DMSO).
-
The plate is immediately placed in a spectrophotometer capable of maintaining a constant temperature of 37°C.
-
-
Signal Detection:
-
The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin (microtubules), is monitored over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
The rate and extent of tubulin polymerization are determined from the kinetic curves.
-
The IC50 value for the inhibition of tubulin polymerization is calculated from the dose-response curve of the polymerization rates or endpoints.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Cancer cell lines (e.g., A549, KP-4) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a novel class of dual-target inhibitors with potent activity against both JAK2 and tubulin polymerization. The data presented in this guide highlight its potential as an anti-cancer agent. Further investigation into its selectivity profile across the entire kinome and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential. This document provides a foundational resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.
References
An In-depth Technical Guide on the Selectivity Profile of a Representative JAK Inhibitor: Jak-IN-29
Disclaimer: No publicly available data could be found for a Janus Kinase (JAK) inhibitor with the designation "Jak-IN-29." The following technical guide has been constructed using representative data and methodologies from publicly available research on well-characterized selective JAK inhibitors to serve as an illustrative example for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the biochemical and cellular selectivity profile of a hypothetical selective JAK1 inhibitor, herein referred to as this compound.
Data Presentation
The inhibitory activity of this compound was assessed against the four members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2) in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below, indicating a potent and selective inhibition of JAK1.
Table 1: Biochemical Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 5 | 1x |
| JAK2 | 50 | 10x |
| JAK3 | 150 | 30x |
| TYK2 | 75 | 15x |
Data are representative values compiled from typical biochemical assays for selective JAK inhibitors.
Table 2: Cellular Potency of this compound in Cytokine-Stimulated Human Whole Blood
| Pathway (JAK-dependency) | Stimulating Cytokine | Phosphorylated STAT | Cell Type | IC50 (nM) |
| JAK1/JAK3 | IL-2 | pSTAT5 | T-Lymphocytes | 15 |
| JAK1/JAK2 | IL-6 | pSTAT3 | Monocytes | 25 |
| JAK2/JAK2 | GM-CSF | pSTAT5 | Monocytes | 250 |
| JAK1/TYK2 | IFN-α | pSTAT1 | Monocytes | 30 |
Cellular IC50 values are representative and demonstrate the functional selectivity of the inhibitor in a complex biological matrix.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Biochemical Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified kinase domains.[2]
-
Objective: To measure the IC50 value of this compound against recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound, serially diluted.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
384-well assay plates.
-
-
Procedure:
-
A solution of the respective recombinant JAK enzyme is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared and added to the wells of the 384-well plate. A control with no inhibitor (DMSO vehicle) is included.
-
The JAK enzyme is added to each well containing the inhibitor and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The ATP concentration is typically set at or near the Km value for each enzyme to ensure competitive binding can be accurately measured.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated peptide or ADP) is quantified using a suitable detection method. For the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
The signal is read on a plate reader.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control.
-
The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
-
2. Cellular Phospho-STAT (pSTAT) Inhibition Assay (Ex Vivo)
This assay measures the functional consequence of JAK inhibition by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation in primary human cells.[3]
-
Objective: To determine the potency of this compound in inhibiting specific cytokine-induced JAK-STAT signaling pathways in human whole blood.
-
Materials:
-
Freshly drawn human whole blood from healthy donors.
-
Cytokines: Interleukin-2 (IL-2), Interleukin-6 (IL-6), Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interferon-alpha (IFN-α).
-
This compound, serially diluted.
-
Fixation and permeabilization buffers for flow cytometry.
-
Fluorescently-labeled antibodies against cell surface markers (e.g., CD4 for T-lymphocytes, CD33 for monocytes) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Aliquots of human whole blood are pre-incubated with serial dilutions of this compound or vehicle control (DMSO) for a specified time (e.g., 60 minutes) at 37°C.
-
Following pre-incubation, the blood is stimulated with a specific cytokine at a pre-determined concentration (e.g., IL-6 to activate the JAK1/JAK2 pathway) and incubated for a short period (e.g., 15-20 minutes) at 37°C.
-
The stimulation is stopped by immediately fixing the cells with a fixation buffer.
-
Red blood cells are lysed, and the remaining white blood cells are permeabilized to allow for intracellular antibody staining.
-
Cells are then stained with a cocktail of fluorescently-labeled antibodies to identify specific cell populations (e.g., monocytes) and to quantify the level of intracellular pSTAT.
-
The samples are analyzed on a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT signal is measured within the target cell population.
-
The percentage of inhibition of STAT phosphorylation is calculated for each concentration of this compound relative to the cytokine-stimulated control.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for JAK Inhibitor Characterization
Caption: A typical workflow for the characterization of a novel JAK inhibitor.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Determination of Binding Affinity for JAK Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide outlines the methodologies to determine the binding affinity of Janus kinase (JAK) inhibitors, with a specific focus on the JAK1, JAK2, JAK3, and TYK2 isoforms. While this document is structured to provide a comprehensive overview of the inhibitor "Jak-IN-29," a thorough search of publicly available scientific literature and databases did not yield specific quantitative binding affinity data (IC50 or Ki values) for this particular compound.
Therefore, this guide will serve as a detailed framework, presenting exemplar data for other well-characterized JAK inhibitors to illustrate data presentation and providing the necessary experimental protocols and signaling pathway diagrams to enable researchers to characterize novel compounds such as this compound.
Quantitative Binding Affinity of JAK Inhibitors
The inhibitory activity of a compound against a specific kinase is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are crucial for determining the potency and selectivity of a drug candidate.
Table 1: Comparative Binding Affinity (IC50 in nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Tofacitinib | 112 | 20 | 1 | >3000 | [1] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [1] |
| Upadacitinib | 43 | 200 | >5000 | >5000 | [3] |
| Abrocitinib | 29 | 803 | >10000 | 1253 | [1][3] |
| Filgotinib | 10 | 28 | 810 | 116 | [2] |
| Deucravacitinib | - | - | - | 1.0 (JH2 domain) | [2] |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. The binding affinity can vary based on the specific assay conditions.
Experimental Protocols for Determining Binding Affinity
The determination of IC50 values for kinase inhibitors is a critical step in drug discovery. Below are detailed methodologies for performing in vitro kinase assays.
2.1. In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for measuring the enzymatic activity of a purified kinase and the inhibitory effect of a compound.[4]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50% (IC50).
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (Adenosine triphosphate).
-
Substrate (a peptide or protein that is phosphorylated by the kinase, e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as an indicator of kinase activity).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add the kinase reaction buffer to the wells of the microplate.
-
Add the test inhibitor dilutions to the appropriate wells. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the purified JAK enzyme to all wells except the background control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP and substrate in the kinase reaction buffer.
-
Add the ATP/substrate mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific JAK enzyme to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the kinase reaction by adding the first reagent of the detection kit (e.g., ADP-Glo™ Reagent), which terminates the kinase reaction and depletes the remaining ATP.
-
Add the second detection reagent (e.g., Kinase Detection Reagent), which converts ADP to ATP and then uses the newly synthesized ATP to drive a luciferase reaction.
-
Incubate as per the manufacturer's instructions to allow the luminescent signal to develop.
-
-
Data Analysis:
-
Measure the luminescence on a plate reader.
-
Subtract the background signal from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
2.2. Cellular Assays
To understand the effect of an inhibitor in a more biologically relevant context, cellular assays are employed. These assays measure the inhibition of JAK-STAT signaling within a cell line.
Objective: To determine the IC50 of an inhibitor on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A cell line that expresses the relevant JAKs and cytokine receptors (e.g., human whole blood, isolated peripheral blood mononuclear cells (PBMCs), or a specific cell line like TF-1 or HEL cells).
-
Cell culture medium.
-
Cytokine to stimulate the pathway (e.g., IL-2 for JAK1/3, EPO for JAK2, IL-12 for TYK2/JAK2).
-
Test inhibitor.
-
Lysis buffer.
-
Antibodies for detecting phosphorylated STAT (pSTAT) and total STAT (for normalization) via methods like Western Blot, ELISA, or flow cytometry.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Cell Lysis and Analysis:
-
Lyse the cells to extract the proteins.
-
Quantify the levels of a specific pSTAT (e.g., pSTAT5 for IL-2 stimulation) using a suitable detection method.
-
-
Data Analysis:
-
Normalize the pSTAT signal to the total STAT or a housekeeping protein.
-
Plot the percentage of inhibition of pSTAT levels against the inhibitor concentration to calculate the cellular IC50.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for understanding the complex biological systems and the methodologies used to study them.
3.1. The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, hematopoiesis, and inflammation.[5]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
3.2. Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of an in vitro kinase assay to determine the IC50 value of an inhibitor.
Caption: Workflow for determining the IC50 of a JAK inhibitor.
Conclusion
While specific binding affinity data for this compound is not currently available in the public domain, this guide provides the necessary framework for its determination. The provided protocols for in vitro and cellular assays offer a clear path for researchers to characterize the potency and selectivity of novel JAK inhibitors. The illustrative diagrams of the JAK-STAT pathway and the experimental workflow serve to clarify the underlying biological and methodological principles. Researchers and drug development professionals are encouraged to use these methodologies to generate the critical data required for the advancement of new therapeutic agents targeting the JAK family of kinases.
References
The Structure-Activity Relationship of Jak-IN-29: A "Super-Soft" Topical Approach to JAK Inhibition
For Immediate Release
Basel, Switzerland – November 7, 2025 – A novel approach to the design of topical Janus kinase (JAK) inhibitors has been elucidated with the development of Jak-IN-29, a potent pan-JAK inhibitor conceived as a "super-soft" drug. This innovative strategy, detailed in a recent publication in ACS Medicinal Chemistry Letters, focuses on creating a therapeutic agent that is active at the site of application but rapidly deactivates upon entering systemic circulation, thereby minimizing potential side effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols utilized in its evaluation, tailored for researchers, scientists, and drug development professionals.
This compound (also referred to as compound 2 in the source publication) was designed with a unique deactivation switch. Enzymatic cleavage of its carbonate ester in the bloodstream releases the hydroxypyridine metabolite (compound 3). This metabolite undergoes a conformational change due to hydroxypyridine-pyridone tautomerism, rendering it incapable of binding to the active site of JAK kinases. This elegant mechanism of action offers a promising paradigm for the development of safer topical therapies for inflammatory skin conditions.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory activities of this compound and its inactive metabolite were assessed against the four members of the JAK family. The data clearly demonstrates the potent, pan-JAK inhibitory profile of the parent compound and the dramatic loss of activity upon its conversion to the hydroxypyridine form.
| Compound | Target | IC50 (nM) |
| This compound (Compound 2) | JAK1 | 5 |
| JAK2 | 3 | |
| JAK3 | 2 | |
| TYK2 | 10 | |
| Metabolite (Compound 3) | JAK1 | >10000 |
| JAK2 | >10000 | |
| JAK3 | >10000 | |
| TYK2 | >10000 |
Signaling Pathway and Deactivation Mechanism
The therapeutic rationale for this compound is centered on the inhibition of the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling. By inhibiting JAK kinases, this compound can block the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby mitigating the inflammatory cascade. The key innovation lies in its deactivation mechanism, which is designed to prevent systemic JAK inhibition.
References
Unraveling the Discovery and Synthesis of Jak-IN-29: A Technical Guide
Despite a comprehensive search of scientific literature and public databases, the specific Janus kinase (JAK) inhibitor designated as "Jak-IN-29" could not be definitively identified. This suggests that "this compound" may be an internal compound code, a less-publicized research molecule, or a potential misnomer. Consequently, a detailed technical guide on its specific discovery, synthesis, and biological evaluation cannot be provided at this time.
This guide will, however, provide a comprehensive overview of the general principles and methodologies central to the discovery and synthesis of novel JAK inhibitors, drawing upon publicly available research on various classes of these therapeutic agents. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.
The Landscape of JAK Inhibitor Discovery
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in mediating signal transduction for numerous cytokines and growth factors.[1][2] This signaling occurs through the JAK-STAT pathway, which is integral to immune function, hematopoiesis, and inflammation.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.[1][2][4]
The discovery of novel JAK inhibitors is a highly active area of research, with a focus on developing molecules with improved selectivity for specific JAK isoforms to minimize off-target effects.[4]
Core Scaffolds in JAK Inhibitor Design
Several chemical scaffolds have been successfully employed in the design of potent and selective JAK inhibitors. Much of the publicly available research focuses on heterocyclic cores that can effectively bind to the ATP-binding site of the JAK enzymes.
Notable examples include:
-
Pyrrolo[1,2-b]pyridazine-3-carboxamides: This class of compounds has been explored for its potential as JAK inhibitors. Rational design and modification of this scaffold have led to the identification of potent inhibitors of the JAK kinase family.[5][6]
-
Pyrrolopyridazines: Substitution at the C6 position of the pyrrolopyridazine core with aryl groups has yielded potent dual inhibitors of JAK1 and JAK3, demonstrating in vivo efficacy in murine models of chronic inflammation.[7]
-
Tricyclic Dipyrrolopyridines: Structural modifications of related tricyclic scaffolds have been pursued to improve properties such as oral bioavailability, leading to the discovery of novel JAK inhibitors with efficacy in preclinical models of organ transplant rejection.[8][9]
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is a primary mechanism for cytokine signal transduction. A simplified representation of this pathway is outlined below.
Figure 1: A simplified diagram of the JAK-STAT signaling pathway.
General Experimental Protocols in JAK Inhibitor Discovery
The development of a novel JAK inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and pharmacological properties. While specific protocols for "this compound" are unavailable, the following represents a typical workflow.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of a compound against the target JAK isoforms.
Typical Methodology:
-
Enzyme Source: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Substrate: A synthetic peptide substrate that can be phosphorylated by the JAK enzyme.
-
Detection Method: Commonly used methods include radiometric assays (measuring the incorporation of ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
-
Procedure:
-
The test compound is serially diluted and incubated with the JAK enzyme in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Assays
Objective: To assess the functional activity of the inhibitor in a cellular context.
Typical Methodology (e.g., Cytokine-Induced STAT Phosphorylation):
-
Cell Line: A cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs), or specific hematopoietic cell lines).
-
Stimulus: A cytokine known to signal through the target JAK pathway (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2).
-
Detection Method: Flow cytometry or Western blotting using phospho-specific antibodies against the target STAT protein (e.g., anti-pSTAT5).
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with the appropriate cytokine.
-
After a short incubation period, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against the phosphorylated STAT protein.
-
The level of STAT phosphorylation is quantified by flow cytometry.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve of STAT phosphorylation inhibition.
In Vivo Efficacy Models
Objective: To evaluate the therapeutic potential of the JAK inhibitor in an animal model of disease.
Typical Methodology (e.g., Murine Collagen-Induced Arthritis Model for Rheumatoid Arthritis):
-
Animal Model: DBA/1 mice are immunized with type II collagen to induce an autoimmune arthritis that mimics human rheumatoid arthritis.
-
Treatment: Once arthritis develops, mice are treated orally with the test compound or a vehicle control.
-
Endpoints:
-
Clinical Scoring: Arthritis severity is assessed by scoring paw swelling and inflammation.
-
Histopathology: Joint tissues are examined for signs of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Levels of inflammatory cytokines and other relevant biomarkers in the blood or joint tissue can be measured.
-
-
Data Analysis: Statistical analysis is used to compare the disease severity and other endpoints between the treated and control groups.
A Generalized Workflow for JAK Inhibitor Discovery
The process of discovering and developing a novel JAK inhibitor follows a structured, multi-stage workflow.
Figure 2: A generalized workflow for the discovery and development of a JAK inhibitor.
Conclusion
While specific details regarding "this compound" remain elusive, the principles and methodologies outlined in this guide provide a solid foundation for understanding the discovery and synthesis of novel Janus kinase inhibitors. The field continues to evolve, with ongoing efforts to develop next-generation JAK inhibitors with enhanced selectivity and improved safety profiles. For a comprehensive understanding of a specific inhibitor, access to its dedicated scientific publications or patents is essential. Should further identifying information for "this compound" become available, a more detailed and specific technical guide can be developed.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The JAK/STAT Pathway in Oncology: A Technical Guide to In Vitro Studies Using Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway and its significance as a therapeutic target in oncology. With a focus on the potent and selective JAK1/2 inhibitor, Ruxolitinib, this document offers a comprehensive resource for researchers studying its effects on cancer cell lines. It includes a summary of its inhibitory concentrations, detailed protocols for key in vitro assays, and visualizations of the underlying molecular pathways and experimental workflows.
The JAK/STAT Signaling Pathway in Cancer
The JAK/STAT signaling cascade is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, survival, and immune responses.[1][2] The pathway consists of three main components: a receptor, Janus kinases (JAKs), and signal transducer and activator of transcription (STAT) proteins.[2] In mammals, there are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family (STAT1-4, 5a, 5b, and 6).
Dysregulation of the JAK/STAT pathway is a hallmark of various malignancies.[3][4] Constitutive activation of this pathway, often driven by mutations in JAKs or upstream receptors, can lead to uncontrolled cell growth, resistance to apoptosis, and an immunosuppressive tumor microenvironment.[3][4] Consequently, targeting the JAK/STAT pathway with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.[5]
Ruxolitinib: A Prototypical JAK1/2 Inhibitor
Ruxolitinib (formerly INCB018424) is a first-in-class, potent, and selective inhibitor of JAK1 and JAK2.[3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and JAK2 and preventing the phosphorylation and activation of downstream STAT proteins.[3] Its efficacy has been demonstrated in various hematological malignancies and solid tumors, making it an invaluable tool for in vitro cancer research.
Quantitative Analysis of Ruxolitinib's In Vitro Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Ruxolitinib in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
Table 1: IC50 Values of Ruxolitinib in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | JAK Mutation Status | Incubation Time (hours) | IC50 (µM) | Reference |
| K-562 | Chronic Myeloid Leukemia | JAK2 wild-type | 48 | 20 | [6] |
| HEL | Erythroleukemia | JAK2 V617F | 48 | 0.186 | [7] |
| Ba/F3-JAK2V617F | Pro-B Cell Line | Expressing JAK2 V617F | 48 | 0.126 | [4][8] |
| L-428 | Hodgkin Lymphoma | Not specified | 48 | 74.9 | [9] |
| HDLM-2 | Hodgkin Lymphoma | Not specified | 48 | 15.7 | [9] |
Table 2: IC50 Values of Ruxolitinib in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| U87MG | Glioblastoma | 24 | 94.07 | [6] |
| LS411N | Colorectal Cancer | Not specified | Not specified | [10] |
| SW620 | Colorectal Cancer | Not specified | Not specified | [10] |
| DLD-1 | Colorectal Cancer | Not specified | Not specified | [10] |
| HCT116 | Colorectal Cancer | 72 | > 10 | [8] |
| SW480 | Colorectal Cancer | Not specified | Not specified | [10] |
| Karpas-1106P | Primary Mediastinal B-cell Lymphoma | Not specified | 48 | 43.8 |
Experimental Protocols for In Vitro Characterization of Ruxolitinib
This section provides detailed methodologies for key experiments to assess the in vitro effects of Ruxolitinib on cancer cell lines.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of a compound.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (WST-1 or MTT) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of Ruxolitinib in culture medium. Remove the old medium from the wells and add 100 µL of the Ruxolitinib dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the Ruxolitinib concentration and determine the IC50 value using non-linear regression analysis.
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Follow steps 1-3 from the WST-1/MTT protocol.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Similar to the WST-1/MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Ruxolitinib at various concentrations for the desired duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite Annexin V-FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to generate a luminescent signal.
Protocol:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with Ruxolitinib as described previously.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well and mix gently.
-
Incubation: Incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescent signal to the number of cells (if performing a parallel viability assay) and express the results as fold-change in caspase activity compared to the vehicle control.
Western Blot Analysis of JAK/STAT Pathway Proteins
Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This is crucial for confirming the on-target effect of Ruxolitinib by assessing the phosphorylation status of JAK and STAT proteins.
Protocol:
-
Cell Lysis: After treatment with Ruxolitinib, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total JAK1, JAK2, STAT1, STAT3, and STAT5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated proteins to the total protein levels.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Ruxolitinib and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the JAK/STAT signaling pathway and a typical experimental workflow for evaluating a JAK inhibitor.
Caption: The canonical JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: A typical experimental workflow for evaluating the in vitro effects of Ruxolitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pazopanib.net [pazopanib.net]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Novel JAK2 Inhibitor (Jak-IN-29) in Cell Culture
Disclaimer: The specific compound "Jak-IN-29" is not found in the reviewed scientific literature. This document provides a detailed protocol and application notes for a representative potent and selective Janus Kinase 2 (JAK2) inhibitor, based on published data for a recently identified molecule, hereafter referred to as a this compound analogue.[1] This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[2] These enzymes are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from numerous cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, cell proliferation, and survival.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.[3][4]
JAK inhibitors are small molecules that modulate the immune system by interfering with the JAK-STAT signaling pathway.[5] The this compound analogue is a potent and selective inhibitor of JAK2, which also exhibits activity against tubulin polymerization.[1] Its dual mechanism of action—modulating the JAK2/STAT3 signaling pathway and disturbing microtubule equilibrium—triggers cell cycle arrest and apoptosis, making it a promising candidate for cancer research.[1]
Mechanism of Action
The canonical JAK-STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific transmembrane receptor.[6] This binding event causes the receptor chains to dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[6][7] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[3][7] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate into the nucleus, and bind to specific DNA sequences to regulate gene transcription.[6][8]
JAK inhibitors, including the this compound analogue, typically function by binding to the ATP-binding site within the kinase domain of JAK enzymes.[2] This competitive inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade and the expression of pro-inflammatory and pro-proliferative genes.[7]
Caption: The JAK-STAT signaling pathway and the inhibitory action of the this compound analogue.
Data Presentation
The this compound analogue has been evaluated for its inhibitory activity against JAK2 kinase and its cytotoxic effects on various human cancer cell lines.[1] The quantitative data are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound Analogue
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| JAK2 Kinase | Kinase Activity Assay | 0.074 µM (74 nM) | [1] |
| Tubulin | Polymerization Assay | 1.3 µM |[1] |
Table 2: Cytotoxicity of this compound Analogue in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| A549 | Lung Adenocarcinoma | 8 - 18 nM | [1] |
| KP-4 | Pancreatic Ductal Carcinoma | 8 - 18 nM | [1] |
| HeLa | Cervical Cancer | 8 - 18 nM | [1] |
| BxPC-3 | Pancreatic Carcinoma | 8 - 18 nM | [1] |
| MCF-7 | Breast Cancer | 8 - 18 nM |[1] |
Experimental Protocols
Note: The this compound analogue is reported to have poor water solubility.[1] Therefore, an organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution. Always use sterile techniques in a biological safety cabinet.
-
Materials:
-
This compound analogue (lyophilized powder)
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized compound to ensure all powder is at the bottom.[9]
-
Calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial.
-
To aid dissolution, gently vortex the vial. If necessary, sonicate briefly in a water bath.[9][10] Ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
This protocol provides a general guideline for treating an adherent cancer cell line (e.g., A549) with the this compound analogue.
-
Materials:
-
A549 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Multi-well cell culture plates (e.g., 6-well or 96-well)
-
This compound analogue stock solution (e.g., 10 mM in DMSO)
-
-
Procedure:
-
Cell Seeding: Culture A549 cells until they reach 70-80% confluency.[12] Detach the cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into multi-well plates at a predetermined density appropriate for the specific assay and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound analogue stock solution. Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Important: Ensure the final DMSO concentration in the medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).[10]
-
Cell Treatment: Carefully remove the old medium from the wells. Add the medium containing the various concentrations of the this compound analogue (and a vehicle control containing the same percentage of DMSO) to the appropriate wells.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Caption: General experimental workflow for cell culture studies with the this compound analogue.
This assay determines the inhibitor's effectiveness in blocking the JAK2-STAT3 signaling pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.
This assay is used to determine the IC50 value for cytotoxicity, as reported for the this compound analogue.[1]
-
Seeding: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations as described in Protocol 4.2. Include wells with untreated cells and wells with medium only (no cells) for background subtraction.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).[13]
-
MTS Reagent Addition: Add MTS reagent (or a similar reagent like MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[13]
-
Analysis: After subtracting the background, normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[14]
References
- 1. Discovery of dual-target inhibitors of microtubule polymerization and JAK2 | BioWorld [bioworld.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. emulatebio.com [emulatebio.com]
- 11. HT-29 - Wikipedia [en.wikipedia.org]
- 12. encodeproject.org [encodeproject.org]
- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle für die In-vivo-Dosierung von Jak-IN-29 in Mausmodellen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Jak-IN-29 ist ein potenter und selektiver Inhibitor der Januskinase (JAK)-Familie, der auf spezifische Isoformen abziehlt, die an der Signalübertragung von Zytokinen beteiligt sind, welche für entzündliche Prozesse und Malignitäten von zentraler Bedeutung sind. Diese Anwendungs- und Protokollhinweise sollen Forschern eine detaillierte Anleitung für die In-vivo-Verabreichung von this compound in Mausmodellen zur Untersuchung seiner pharmakodynamischen und pharmakokinetischen Eigenschaften sowie seiner Wirksamkeit in Krankheitsmodellen geben. Die hierin enthaltenen Protokolle basieren auf etablierten Methoden für JAK-Inhibitoren in der präklinischen Forschung.[1][2][3][4]
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen die quantitativen Daten zur Verabreichung von JAK-Inhibitoren in Mausmodellen zusammen, die als Ausgangspunkt für die Dosisfindung von this compound dienen können.
Tabelle 1: Empfohlene Dosierungen und Verabreichungswege für JAK-Inhibitoren in Mausmodellen
| Wirkstoff (Beispiel) | Dosisbereich | Verabreichungsweg | Häufigkeit | Mausmodell | Referenz |
| Ruxolitinib | 60 mg/kg | Orale Gabe (Gavage) | Zweimal täglich | MPN-ähnliche Erkrankung | [3] |
| Ruxolitinib | Variabel | Im Futter | Kontinuierlich | ETP-ALL Xenografts | [1] |
| Fedratinib | 60 - 190 mg/kg | Orale Gabe (Gavage) | Einmal täglich | Polycythemia Vera (PV) | [2] |
| Fedratinib | 100 - 150 mg/kg | Orale Gabe (Gavage) | Einmal täglich | Post-PV Myelofibrose (PPMF) | [2] |
| Tofacitinib | 20 mg/kg | Täglich | 35 Tage | SIV-infizierte Rhesusaffen | [5] |
| BSK805 | 80 - 100 mg/kg | Orale Gabe (Gavage) | Täglich | Brustkrebs-Xenografts | [6] |
Tabelle 2: Richtlinien für maximale Verabreichungsvolumina und Nadelgrößen bei Mäusen
| Verabreichungsweg | Maximales Volumen | Empfohlene Nadelgröße |
| Intravenös (i.v.) | < 0.2 ml | 27-30 G |
| Intraperitoneal (i.p.) | < 2-3 ml | 25-27 G |
| Subkutan (s.c.) | < 2-3 ml (aufgeteilt) | 25-27 G |
| Oral (p.o., Gavage) | < 2 ml | 20-22 G (Gavage-Nadel) |
| Intramuskulär (i.m.) | < 0.05 ml | 25-27 G |
Signalweg und Experimenteller Arbeitsablauf
Die folgenden Diagramme visualisieren den JAK-STAT-Signalweg und einen typischen experimentellen Arbeitsablauf für die In-vivo-Testung von this compound.
References
- 1. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. cea.unizar.es [cea.unizar.es]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for the Administration of Jak-IN-29 in Animal Studies
Disclaimer: The compound "Jak-IN-29" does not correspond to a publicly documented Janus Kinase (JAK) inhibitor in the reviewed scientific literature. Therefore, these application notes and protocols are presented as a generalized guide for the in vivo administration of a novel, hypothetical JAK inhibitor, using "this compound" as a placeholder. The information provided is synthesized from studies on various established JAK inhibitors. Researchers should adapt these guidelines based on the specific physicochemical and pharmacological properties of their test compound.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3][4] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in inflammation, immunity, and hematopoiesis.[2][4][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers.[2][4] Small molecule inhibitors targeting JAKs have emerged as a significant therapeutic class for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][6][7]
This compound is a novel small molecule inhibitor of the JAK family. Preclinical evaluation in animal models is a crucial step to characterize its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles.[8][9][10] These studies are essential for establishing a therapeutic window and predicting clinical outcomes.[8][11]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of receptor-associated JAKs.[3][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[1][3][4]
Quantitative Data from Representative JAK Inhibitor Studies
The following tables summarize pharmacokinetic and dosing information for several known JAK inhibitors in various animal models. This data can serve as a reference for designing initial studies with this compound.
Table 1: Pharmacokinetic Parameters of Representative JAK Inhibitors in Animal Models
| Inhibitor | Animal Model | Route | Dose | T1/2 (plasma) | Oral Bioavailability (%) | Reference |
| Tofacitinib | BALB/c Mice | Oral | - | - | 57% | [1][12] |
| Tofacitinib | Sprague-Dawley Rats | Oral | - | - | 29% | [1][12] |
| Unnamed JAK3 Inhibitor (Compound 2) | BALB/c Mice | IV | - | 23 min | - | [1][12] |
| Unnamed JAK3 Inhibitor (Compound 2) | BALB/c Mice | Oral | - | - | 10.4% | [1][12] |
| Filgotinib | - | Oral | 30-300 mg | Dose-proportional PK | - | [6] |
Table 2: Examples of Dosing Regimens for JAK Inhibitors in Animal Models
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Efficacy Endpoint | Reference |
| Decernotinib | - | Collagen-Induced Arthritis | - | Improvement in clinical signs and symptoms | [6] |
| Peficitinib | Japanese Patients (Clinical) | Rheumatoid Arthritis | 25, 50, 100, 150 mg once daily | ACR20 response rates | [6] |
| JAK3 Inhibitor | Rhesus Macaques | SIV Infection | - | NK cell depletion | [13] |
| Delgocitinib | Pregnant Rats | Embryofetal Development | 3, 10, 30 mg/kg/day (oral) | Fetal weight, skeletal variations | [14] |
| Delgocitinib | Pregnant Rabbits | Embryofetal Development | 1, 3, 10 mg/kg/day (oral) | - | [14] |
Table 3: Reported Toxicities and Adverse Effects of Systemic JAK Inhibitors in Nonclinical and Clinical Studies
| Toxicity/Adverse Effect | Description | Reference |
| Hematopoietic Abnormalities | Anemia, thrombocytopenia, neutropenia, lymphopenia. | [7] |
| Immunosuppression | Increased risk of serious and opportunistic infections (e.g., herpes zoster). | [7] |
| Cardiovascular Events | Major adverse cardiovascular events (MACE) have been noted as a risk. | [1] |
| Lipid Parameter Changes | Increases in total cholesterol, LDL cholesterol, and triglycerides. | [6][14] |
| Reproductive Toxicity | Teratogenicity and decreased female fertility observed in nonclinical studies. | [7] |
| Liver Transaminase Increases | Potential for elevated liver enzymes. | [6] |
Experimental Protocols
Protocol 1: Formulation and Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intravenous injection).
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% w/v methylcellulose in sterile water, DMSO, polyethylene glycol 300, saline)
-
Sterile water for injection or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (if applicable)
-
Appropriate vials and syringes
Procedure:
-
Vehicle Selection: Based on the solubility and stability of this compound, select an appropriate vehicle. A common vehicle for oral administration of poorly soluble compounds is 0.5% methylcellulose in water. For intravenous administration, a co-solvent system (e.g., DMSO/PEG300/saline) may be necessary. Initial solubility screening is critical.
-
Calculation: Calculate the required amount of this compound and vehicle to achieve the desired final concentration for dosing. Account for the dose volume (e.g., 5-10 mL/kg for oral gavage in mice).
-
Preparation (Oral Suspension): a. Weigh the required amount of this compound. b. If necessary, wet the powder with a small amount of a surfactant (e.g., Tween 80) to improve dispersion. c. Gradually add the vehicle (e.g., 0.5% methylcellulose) while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension. d. Place the suspension on a magnetic stirrer and stir continuously until administration to maintain homogeneity.
-
Preparation (IV Solution): a. Dissolve the weighed this compound in a minimal amount of a suitable organic solvent (e.g., DMSO). b. Slowly add the co-solvent (e.g., PEG300) while vortexing. c. Add saline or sterile water dropwise to reach the final volume, ensuring the compound does not precipitate. d. Check the pH and adjust if necessary to be within a physiologically tolerated range. e. For IV administration, the final solution must be sterile. Filter through a 0.22 µm sterile filter if possible.
-
Quality Control: Visually inspect the formulation for homogeneity and absence of precipitation. For long-term studies, assess the stability of the formulation over the study period.
Protocol 2: In Vivo Efficacy Study in a Murine Model of Arthritis
Objective: To evaluate the therapeutic efficacy of this compound in a collagen-induced arthritis (CIA) mouse model.
Experimental Workflow:
Procedure:
-
Animals: Use susceptible mouse strains, such as DBA/1 mice, 7-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Induction of Arthritis: a. On Day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA). b. On Day 21, administer a booster immunization with 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
Monitoring and Scoring: a. Begin monitoring animals daily for the onset of arthritis starting from Day 21. b. Score clinical signs of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint rigidity). The maximum score per mouse is 16. c. Measure paw thickness using a digital caliper.
-
Randomization and Dosing: a. Once mice develop signs of arthritis (e.g., clinical score ≥ 2), randomize them into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control). b. Administer this compound or vehicle daily via the chosen route (e.g., oral gavage) for the duration of the study (e.g., 14-21 days).
-
Terminal Endpoint Analysis: a. At the end of the study, collect blood samples for PK analysis and cytokine measurement (e.g., via ELISA). b. Euthanize animals and collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion. c. Spleens or lymph nodes can be collected for ex vivo analysis of immune cell populations by flow cytometry.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound after a single dose administration.
Experimental Workflow:
Procedure:
-
Animals: Use naive, healthy rodents (e.g., BALB/c mice or Sprague-Dawley rats). For IV studies, animals may need to be surgically catheterized.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance, volume of distribution, and terminal half-life.
-
Group 2: Oral (PO) administration (e.g., 5-10 mg/kg) to determine absorption rate, Cmax, Tmax, and oral bioavailability.
-
-
Administration: a. Fast animals overnight before dosing if required, ensuring access to water. b. Administer the prepared formulation of this compound via the appropriate route.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein, saphenous vein, or jugular catheter) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). b. Use an appropriate anticoagulant (e.g., K2EDTA).
-
Sample Processing: a. Centrifuge blood samples to separate plasma. b. Store plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: a. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, T1/2, CL, Vd). b. Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Protocol 4: General Toxicity Assessment
Objective: To identify potential toxic effects of this compound following repeated administration.
Procedure:
-
Study Design: Conduct a repeated-dose toxicity study (e.g., 7 or 14 days) in at least one rodent species.
-
Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, high). The high dose should aim to produce observable, but non-lethal, toxicity.
-
Daily Monitoring: a. Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming). b. Record body weight and food consumption regularly (e.g., daily or three times a week).
-
Terminal Procedures: a. At the end of the study, collect blood for hematology (complete blood count) and clinical chemistry analysis (e.g., liver and kidney function markers). b. Perform a full necropsy and record the weights of major organs (e.g., liver, kidneys, spleen, heart, thymus). c. Preserve major organs in 10% neutral buffered formalin for histopathological examination.
-
Analysis: Compare all parameters between the treated and vehicle control groups to identify any dose-dependent toxicities and determine a No-Observed-Adverse-Effect Level (NOAEL).
By following these generalized protocols and adapting them to the specific characteristics of this compound, researchers can effectively evaluate its potential as a therapeutic agent in preclinical animal models.
References
- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jak/STAT pathway in model organisms: emerging roles in cell movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute and chronic toxicity studies in animals | PPTX [slideshare.net]
- 10. toxicology.org [toxicology.org]
- 11. Animal toxicology studies | PPT [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 14. dermatologytimes.com [dermatologytimes.com]
Application Notes and Protocols for Using a JAK Inhibitor in Primary Cell Culture
Topic: Using a potent Janus Kinase (JAK) inhibitor, exemplified here as Jak-IN-29, in primary cell culture experiments.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is used as an illustrative name for a potent and selective Janus Kinase (JAK) inhibitor. The following protocols and data are generalized based on established methodologies for small molecule JAK inhibitors and should be adapted for the specific inhibitor and primary cell type being used.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of the JAK-STAT signaling pathway.[1] This pathway transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, cell proliferation, and differentiation.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers. Small molecule inhibitors targeting JAKs are powerful tools for investigating these processes and represent a growing class of therapeutics.[1]
These application notes provide a comprehensive guide for the use of a potent JAK inhibitor (this compound) in primary cell culture, from initial reagent preparation to the assessment of target engagement and cellular effects.
Mechanism of Action
JAK inhibitors function by blocking the activity of one or more JAK family enzymes. Cytokine binding to its cell surface receptor initiates the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] The STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses.[5][6]
Most small molecule JAK inhibitors are ATP-competitive, binding to the ATP-binding site in the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and blocking the downstream signaling cascade.[1]
Data Presentation
Example Cytotoxicity Profile of this compound
The effect of this compound on the viability of primary human T-cells after 48 hours of exposure, as determined by an MTT assay. Data are presented as mean ± standard deviation (n=3). The IC50 value represents the concentration at which 50% of cell viability is inhibited.
| Concentration (nM) | % Cell Viability |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 10 | 95.2 ± 3.8 |
| 100 | 88.1 ± 4.2 |
| 1000 (1 µM) | 52.3 ± 6.0 |
| 10000 (10 µM) | 15.8 ± 3.1 |
| Calculated IC50 | ~1.2 µM |
Example Target Engagement of this compound
Quantification of phosphorylated STAT3 (p-STAT3) levels in cytokine-stimulated primary macrophages treated with this compound for 2 hours. Data are from a representative Western blot analysis, normalized to total STAT3 and expressed as a percentage of the stimulated vehicle control.
| Treatment | Concentration (nM) | Relative p-STAT3 Levels (%) |
| Unstimulated Control | 0 | 5.2 |
| Stimulated + Vehicle | 0 | 100.0 |
| Stimulated + this compound | 10 | 75.4 |
| Stimulated + this compound | 100 | 22.8 |
| Stimulated + this compound | 1000 (1 µM) | 8.1 |
Experimental Protocols
Reagent Preparation and Storage
Proper handling of the small molecule inhibitor is crucial for reproducible results.
-
Reconstitution: Most small molecule inhibitors are soluble in dimethylsulfoxide (DMSO). Based on the manufacturer's datasheet, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered inhibitor in high-purity DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.
-
Working Solutions: Before each experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions from the stock solution in DMSO first. Subsequently, dilute these intermediate DMSO solutions into the final cell culture medium to achieve the desired treatment concentrations.
-
Note: To prevent precipitation, ensure the final concentration of DMSO in the culture medium is low, typically ≤0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
General Protocol for Primary Cell Culture
This protocol provides a general guideline. Conditions should be optimized for the specific primary cell type.
-
Thawing Cells: Rapidly thaw cryopreserved primary cells in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed complete growth medium. Centrifuge to pellet the cells and remove the cryoprotectant-containing supernatant.
-
Seeding Cells: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and perform a cell count to determine viability (e.g., using Trypan Blue). Seed the cells into appropriate culture vessels at the desired density.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 24-48 hours as required for the specific cell type.
Protocol: Determining Optimal Inhibitor Concentration (MTT Assay)
To determine the appropriate working concentration range, a cytotoxicity assay should be performed. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2]
References
- 1. Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols for the Study of JAK Inhibitors in Autoimmune Disease Models
Topic: Jak-IN-29 for Studying Autoimmune Disease Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "this compound" is not available in the public domain or scientific literature. The following application notes and protocols are based on the established principles and methodologies for studying Janus kinase (JAK) inhibitors in the context of autoimmune disease research. The provided data and protocols are illustrative and should be adapted for the specific characteristics of the JAK inhibitor under investigation.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction pathways for numerous cytokines and growth factors.[1][2][3][4] This signaling, known as the JAK-STAT pathway, is integral to immune cell development, activation, and function. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of many autoimmune and inflammatory diseases.[1][5][6] JAK inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs) that modulate the immune response by blocking the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2).[1][6][7] This document provides a comprehensive guide for the preclinical evaluation of a novel JAK inhibitor, exemplified here as "this compound," in the context of autoimmune disease models.
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[2][8] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[2][8]
JAK inhibitors function by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing their phosphorylation and activation and interrupting the downstream signaling cascade.[3] The selectivity of a JAK inhibitor for different JAK isoforms can influence its therapeutic efficacy and safety profile.
Caption: JAK-STAT Signaling Pathway and the Mechanism of Action of a JAK Inhibitor.
Data Presentation
In Vitro Kinase Inhibitory Activity
The potency and selectivity of a JAK inhibitor are critical parameters. These are typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: Illustrative In Vitro Kinase Inhibition Profile of a Novel JAK Inhibitor ("this compound") Compared to Reference Compounds.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound (Hypothetical) | 15 | 5 | 250 | 150 |
| Tofacitinib | 1.2 | 20 | 1 | 340 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 110 | 2300 | 460 |
Note: IC50 values for reference compounds are representative and may vary depending on the specific assay conditions.
Cellular Assay Data
Cell-based assays are essential to confirm that the in vitro kinase inhibitory activity translates into functional effects in a cellular context.
Table 2: Illustrative Cellular IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation.
| Compound | IL-6 (JAK1/2) pSTAT3 IC50 (nM) | IL-2 (JAK1/3) pSTAT5 IC50 (nM) | IFN-γ (JAK1/2) pSTAT1 IC50 (nM) |
| This compound (Hypothetical) | 25 | 300 | 30 |
| Tofacitinib | 13 | 4 | 29 |
| Baricitinib | 20 | 45 | 22 |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 of "this compound" against individual JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., poly-Glu-Tyr)
-
"this compound" and reference compounds
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of "this compound" and reference compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular STAT Phosphorylation Assay
Objective: To measure the functional inhibition of JAK signaling in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human cytokines (e.g., IL-6, IL-2, IFN-γ)
-
"this compound" and reference compounds
-
Fixation/Permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5, anti-pSTAT1)
-
Flow cytometer
Protocol:
-
Culture cells in appropriate medium.
-
Pre-incubate the cells with serially diluted "this compound" or reference compounds for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells according to standard protocols.
-
Stain the cells with fluorescently labeled anti-phospho-STAT antibodies.
-
Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation.
-
Calculate IC50 values based on the inhibition of cytokine-induced STAT phosphorylation.
In Vivo Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)
Objective: To evaluate the in vivo efficacy of "this compound" in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
"this compound" formulated for oral or parenteral administration
-
Vehicle control
-
Positive control (e.g., methotrexate or a known JAK inhibitor)
-
Calipers for paw thickness measurement
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 21, boost the immunization with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with "this compound," vehicle, or positive control upon the first signs of arthritis (typically around day 24-28).
-
Administer the compounds daily via the chosen route (e.g., oral gavage).
-
-
Assessment:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (e.g., 0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=severe swelling of the entire paw, 4=ankylosis).
-
At the end of the study (e.g., day 42), collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.
-
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
In Vivo Model of Inflammatory Bowel Disease: Dextran Sodium Sulfate (DSS)-Induced Colitis
Objective: To assess the efficacy of "this compound" in a model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS)
-
"this compound" formulated for administration
-
Vehicle control
-
Positive control (e.g., sulfasalazine)
Protocol:
-
Induction of Colitis:
-
Administer DSS (e.g., 2-3% w/v) in the drinking water for 5-7 days.
-
-
Treatment:
-
Administer "this compound," vehicle, or positive control concurrently with DSS administration or therapeutically after the onset of symptoms.
-
-
Assessment:
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the study, collect the colon and measure its length (shortening is a sign of inflammation).
-
Perform histological analysis of the colon for signs of inflammation, ulceration, and crypt damage.
-
Analyze colon tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Logical Relationships
The evaluation of a novel JAK inhibitor like "this compound" follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Logical Workflow for the Preclinical Development of a JAK Inhibitor.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Janus Kinase Antagonists in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchopenworld.com [researchopenworld.com]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak-IN-29 in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-29 is a novel, potent, and selective small-molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is a well-established driver in the pathogenesis of various hematological malignancies, including myeloproliferative neoplasms (MPNs), leukemias, and lymphomas.[1][2][3] this compound offers a valuable tool for the preclinical investigation of JAK inhibition as a therapeutic strategy in these cancers. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes, thereby preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This blockade of the JAK/STAT pathway leads to the downregulation of target genes involved in cell growth, proliferation, and survival, ultimately inducing apoptosis in malignant cells dependent on this signaling cascade.[6][7] The dysregulation of the JAK-STAT pathway is a key event in many hematological malignancies, often driven by mutations such as JAK2V617F.[8][9]
Applications in Hematological Malignancy Research
-
Preclinical Efficacy Studies: Evaluation of the anti-proliferative and pro-apoptotic effects of this compound in a panel of hematological cancer cell lines and patient-derived primary cells.
-
Mechanism of Action Studies: Elucidation of the downstream effects of JAK inhibition on signaling pathways and gene expression.
-
In Vivo Model Validation: Assessment of the anti-tumor efficacy and tolerability of this compound in xenograft and patient-derived xenograft (PDX) models of hematological malignancies.
-
Combination Therapy Screening: Investigation of synergistic or additive effects of this compound with other anti-cancer agents.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various JAK kinases and its anti-proliferative effects on a panel of hematological malignancy cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 2 |
| JAK3 | 50 |
| TYK2 | 25 |
Table 2: Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HEL | Erythroleukemia (JAK2 V617F) | 10 |
| SET-2 | Megakaryoblastic Leukemia (JAK2 V617F) | 15 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma (ALK-positive) | 150 |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | >1000 |
| K562 | Chronic Myeloid Leukemia (BCR-ABL1) | >1000 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines
-
RPMI-1640 or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-STAT3
Objective: To assess the effect of this compound on the phosphorylation of STAT3, a key downstream target of the JAK pathway.
Materials:
-
Hematological cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imager.
-
Analyze band intensities and normalize phospho-STAT3 levels to total STAT3 and the loading control (GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Hematological cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JAK kinase targeting in hematologic malignancies: a sinuous pathway from identification of genetic alterations towards clinical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging therapeutic paradigms to target the dysregulated JAK/STAT pathways in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-STAT Following Jak-IN-29 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, proliferation, and differentiation.[1][2][3] Cytokines and growth factors activate receptor-associated JAKs, which then phosphorylate STAT proteins.[4][5] These phosphorylated STATs (p-STATs) translocate to the nucleus to regulate gene transcription.[4] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory conditions and cancers.[1][2][5]
Jak-IN-29 is a small molecule inhibitor of Janus kinases, designed to block the phosphorylation of STAT proteins and subsequent downstream signaling.[1][4] Western blotting is a widely used technique to detect specific proteins in a sample and is a crucial method for assessing the phosphorylation status of STAT proteins upon treatment with inhibitors like this compound.[6][7] This document provides a detailed protocol for performing a Western blot to analyze p-STAT levels in cell lysates following treatment with this compound.
JAK-STAT Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of action for this compound.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for p-STAT Western Blot
The overall experimental process from cell culture to data analysis is outlined below.
Caption: Experimental workflow for Western blot analysis of p-STAT.
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required for specific cell types and experimental conditions.
1. Cell Culture and Treatment: a. Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%). b. Serum-starve the cells for 4-6 hours or overnight, if necessary, to reduce basal phosphorylation levels. c. Treat cells with various concentrations of this compound for the desired time. The optimal concentration and incubation time should be determined empirically. A common starting point for JAK inhibitors is in the range of 0.1 to 10 µM.[7][8] d. Following inhibitor treatment, stimulate the cells with a relevant cytokine (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include appropriate controls (e.g., vehicle-treated, unstimulated, and stimulated without inhibitor).
2. Cell Lysis and Protein Extraction: a. After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9][10] b. Aspirate the PBS completely and add ice-cold lysis buffer.[9][10] A recommended lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.[11] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9] d. Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[9] e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9][10] f. Transfer the supernatant (clarified lysate) to a new tube. This is the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.[9] b. Normalize the protein concentrations of all samples with lysis buffer. c. Add Laemmli sample buffer (e.g., 4X or 6X) to the lysates and boil at 95-100°C for 5 minutes.
4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A PVDF membrane is recommended for its durability, especially if stripping and reprobing are planned.[12]
5. Immunoblotting: a. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. For phosphoprotein detection, it is recommended to use 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to avoid high background from phosphoproteins (casein) present in milk.[11][13] b. Incubate the membrane with the primary antibody specific for the phosphorylated STAT protein of interest (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10-15 minutes each with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[6]
6. Stripping and Reprobing for Total STAT (Optional but Recommended): a. After detecting p-STAT, the membrane can be stripped to remove the antibodies and then reprobed for total STAT to normalize the p-STAT signal. b. Wash the membrane in TBST. c. Incubate the membrane in a stripping buffer. A mild stripping buffer can be prepared with glycine and SDS at a low pH.[12][14] For a harsher stripping, a buffer containing β-mercaptoethanol can be used.[14][15] d. Wash the membrane thoroughly with PBS and then TBST.[14][16] e. Block the membrane again and proceed with the immunoblotting protocol from step 5a, using a primary antibody against the total STAT protein.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for this Western blot protocol.
| Parameter | Recommended Range/Value | Notes |
| Cell Culture & Treatment | ||
| This compound Concentration | 0.1 - 10 µM | Optimal concentration should be determined by a dose-response experiment. |
| Cytokine Stimulation Time | 15 - 30 minutes | Time course may need optimization depending on the cell type and cytokine. |
| Protein Extraction & Quantification | ||
| Lysis Buffer Volume | 100-200 µL per well (6-well plate) | Adjust based on cell confluency to achieve a protein concentration >1 µg/µL.[9] |
| Protein Loading per Lane | 20 - 40 µg | Ensure equal loading across all lanes for accurate comparison. |
| Immunoblotting | ||
| Blocking Buffer | 3-5% BSA in TBST | Avoid milk to prevent high background with phospho-antibodies.[13] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Follow manufacturer's recommendation; may require optimization. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the antibody and detection system. |
| Stripping (Mild) | ||
| Incubation Time | 2 x 5-10 minutes | At room temperature with gentle agitation.[12][15] |
| Stripping (Harsh) | ||
| Incubation Time & Temp | 30-45 minutes at 50°C | Use in a fume hood due to β-mercaptoethanol.[14][15] |
Disclaimer: This protocol is intended for research use only. The specific experimental conditions, including cell type, inhibitor concentrations, and antibody choices, should be optimized by the end-user. Always follow appropriate laboratory safety procedures.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. abcam.com [abcam.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 15. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Note: Analysis of JAK-STAT Signaling using Jak-IN-29 by Flow Cytometry
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Jak-IN-29 is a potent and selective inhibitor of the JAK family of tyrosine kinases. This application note provides a detailed protocol for utilizing this compound in conjunction with flow cytometry to analyze its inhibitory effects on cytokine-induced STAT phosphorylation in immune cell populations.
Principle
This protocol utilizes phospho-specific flow cytometry to quantify the phosphorylation status of STAT proteins downstream of JAK activation. By treating cells with this compound prior to cytokine stimulation, the inhibitory effect of the compound on the JAK-STAT signaling pathway can be precisely measured at a single-cell level. This allows for the determination of the inhibitor's potency (e.g., IC50) and selectivity across different cell types within a heterogeneous population.
Materials and Reagents
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs) or whole blood.
-
Inhibitor: this compound (dissolved in an appropriate solvent, e.g., DMSO).
-
Cytokine: Recombinant human cytokine (e.g., IL-6, IFN-α).
-
Antibodies: Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD33) and intracellular phospho-STAT proteins (e.g., pSTAT3, pSTAT5).
-
Buffers: Phosphate Buffered Saline (PBS), Fixation Buffer (e.g., 1.6% paraformaldehyde), Permeabilization Buffer (e.g., 90% methanol).
-
Flow Cytometer: A flow cytometer capable of multi-color analysis.
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound in PBMCs
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI 1640 medium supplemented with 10% fetal bovine serum at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Prepare a serial dilution of this compound. Add the diluted inhibitor to the cell suspension at various concentrations (e.g., 1 nM to 10 µM) and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 for pSTAT3 analysis) to the cell suspensions at a pre-determined optimal concentration. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with PBS and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STAT proteins for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on surface marker expression. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the stimulated, inhibitor-treated samples compared to the stimulated, vehicle-treated control. Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Analysis of this compound Selectivity in Whole Blood
This protocol is designed to assess the inhibitory effect of this compound on different immune cell subsets within a whole blood sample.
-
Inhibitor Treatment: Aliquot whole blood into tubes and add this compound at a fixed concentration (e.g., 1 µM). Include a vehicle control. Incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add the cytokine of interest to the blood samples and incubate for 15-30 minutes at 37°C.
-
Fixation and Lysis: Add Fixation Buffer to fix the cells and lyse the red blood cells. Incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and stain with a panel of antibodies to identify different immune cell populations (e.g., T cells, B cells, monocytes) and to quantify the phospho-STAT of interest.
-
Data Acquisition and Analysis: Acquire and analyze the data as described in Protocol 1, gating on specific immune cell subsets to determine the differential inhibitory effect of this compound.
Data Presentation
Table 1: Dose-Response of this compound on IL-6 induced pSTAT3 in CD4+ T cells
| This compound (nM) | pSTAT3 MFI | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 1 | 1350 | 10 |
| 10 | 900 | 40 |
| 50 | 750 | 50 |
| 100 | 450 | 70 |
| 500 | 150 | 90 |
| 1000 | 75 | 95 |
Table 2: Selectivity of this compound (1 µM) on IFN-α induced pSTAT5 in different immune cell populations
| Cell Population | pSTAT5 MFI (Vehicle) | pSTAT5 MFI (this compound) | % Inhibition |
| CD4+ T Cells | 2000 | 200 | 90 |
| CD8+ T Cells | 1800 | 180 | 90 |
| B Cells | 1200 | 600 | 50 |
| Monocytes | 2500 | 250 | 90 |
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis with this compound.
Caption: Logical relationship between this compound concentration and flow cytometry output.
Application Notes: Jak-IN-29 for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Note on Compound: Publicly available scientific literature and databases do not contain specific information on a compound named "Jak-IN-29." These application notes are therefore based on the well-established mechanism of potent and selective Janus Kinase (JAK) inhibitors, particularly those targeting JAK2, which is a critical mediator of the JAK-STAT signaling pathway. The provided data and protocols are representative of how a novel JAK2 inhibitor would be characterized for its pro-apoptotic effects in cancer cells.
Introduction
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell proliferation, differentiation, survival, and immune responses.[1][2] In many malignancies, the JAK/STAT pathway, particularly through JAK2 and STAT3, is constitutively activated, driving uncontrolled cell growth and conferring resistance to apoptosis.[1] This makes the JAK family of enzymes, especially JAK2, a validated therapeutic target for cancer.[1][3]
This compound is presented here as a representative small molecule inhibitor designed to target the JAK kinase domain. By inhibiting JAK activity, it blocks the downstream phosphorylation and activation of STAT proteins, leading to the downregulation of anti-apoptotic genes and subsequent induction of programmed cell death in cancer cells.[4][5] These notes provide an overview of its mechanism, quantitative efficacy, and detailed protocols for its application in a research setting.
Mechanism of Action
JAK inhibitors function by competing with ATP for the catalytic binding site within the kinase domain of JAK enzymes.[6] Inhibition of JAK2 by a compound like this compound prevents the phosphorylation and activation of its primary substrate, STAT3.[4]
Normally, activated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and promotes the transcription of target genes involved in cell survival, such as Bcl-2, Bcl-xL, and Mcl-1.[4] By blocking this process, this compound effectively reduces the expression of these anti-apoptotic proteins. This shifts the cellular balance in favor of pro-apoptotic proteins like Bax and Bim, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, execution of the intrinsic apoptotic pathway.[4][7]
Quantitative Data on Representative JAK Inhibitors
The efficacy of a JAK inhibitor is typically first quantified by its half-maximal inhibitory concentration (IC50) against cancer cell lines. The tables below summarize representative data from known JAK inhibitors.
Table 1: In Vitro Cytotoxicity (IC50) of a Representative JAK2 Inhibitor Data is based on a potent dual microtubule and JAK2 inhibitor reported in scientific literature.
| Cancer Cell Line | Cell Type | IC50 (nM) |
| A549 | Human Lung Adenocarcinoma | 8 |
| KP-4 | Human Pancreatic Ductal Carcinoma | 12 |
| HeLa | Human Cervical Cancer | 10 |
| BxPC-3 | Human Pancreatic Carcinoma | 15 |
| MCF-7 | Human Breast Cancer | 18 |
Table 2: Pro-Apoptotic Activity of the JAK Inhibitor AG490 in Colorectal Cancer (CRC) Cells Data demonstrates the fold-increase in apoptotic cells following treatment.
| Cell Line | Treatment | Duration | Fold-Increase in Apoptosis | Reference |
| SW1116 | 100 µM AG490 | 24 hours | 3.33 | [5] |
| HT29 | 100 µM AG490 | 24 hours | 4.80 | [5] |
| SW1116 | 100 µM AG490 | 48 hours | 17.6 | [4] |
| HT29 | 100 µM AG490 | 48 hours | 33.5 | [4] |
Experimental Protocols
The following are standard protocols to characterize the pro-apoptotic effects of this compound on cancer cells.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic concentration of the inhibitor.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as (Absorbance of treated sample / Absorbance of control) x 100. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for 24 or 48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
This protocol verifies the mechanism of action by detecting changes in the phosphorylation of STAT3 and the expression levels of key apoptotic proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound as described in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins. Suggested targets include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
References
- 1. mdpi.com [mdpi.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK2/STAT3 signalling induces colorectal cancer cell apoptosis via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HT-29 - Wikipedia [en.wikipedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Jak-IN-29 Treatment in Xenograft Models
Disclaimer: Information regarding a specific molecule designated "Jak-IN-29" is not prevalent in the reviewed scientific literature. Therefore, these application notes and protocols are based on the established principles of using potent and selective Janus kinase (JAK) inhibitors, such as ruxolitinib, in preclinical xenograft models. The data presented is illustrative and compiled from studies of similar compounds to provide a representative framework for researchers.
Introduction
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits extracellular signals from cytokines and growth factors to the cell nucleus, regulating processes like cell proliferation, differentiation, survival, and immunity.[1][2][3][4] Dysregulation of the JAK-STAT pathway, often through activating mutations in JAK family members (JAK1, JAK2, JAK3, TYK2) or upstream receptors, is a key driver in various hematological malignancies and solid tumors.[1][5][6][7] This makes the JAK family a compelling target for therapeutic intervention.
JAK inhibitors are small molecules designed to block the kinase activity of JAK proteins, thereby inhibiting the phosphorylation and activation of STAT proteins and disrupting the downstream oncogenic signaling.[1][5] Xenograft models, where human tumor cells are implanted into immunodeficient mice, serve as a vital in vivo platform for evaluating the anti-tumor efficacy and pharmacodynamic effects of these inhibitors before clinical trials.[8][9][10] These notes provide a comprehensive guide for researchers utilizing a representative JAK inhibitor, termed this compound, in cancer xenograft studies.
Signaling Pathway and Mechanism of Action
This compound is a hypothetical inhibitor targeting the kinase activity of JAK proteins. Upon binding of a cytokine (e.g., IL-6, IL-7) to its receptor, receptor-associated JAKs are brought into proximity, trans-phosphorylate each other, and become activated.[7][11] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[7] STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription, which promotes cell proliferation and survival.[2][3] this compound intervenes by inhibiting the initial JAK auto-phosphorylation and subsequent phosphorylation of STATs, effectively blocking the entire downstream cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables present illustrative data based on typical results from preclinical studies of JAK inhibitors in various xenograft models.[12][13][14]
Table 1: Characteristics of Representative Xenograft Models for JAK Inhibitor Studies
| Model Type | Cancer Type | Cell Line / Source | Host Strain | Key Features |
|---|---|---|---|---|
| Cell Line-Derived | Colorectal Cancer | HT-29 | NOD/SCID or NSG | IL-6/JAK/STAT3 pathway activation.[11] |
| Patient-Derived (PDX) | Ph-like ALL | Primary Patient Blasts | NSG | Hyperactive JAK/STAT signaling.[12][14] |
| Patient-Derived (PDX) | ETP-ALL | Primary Patient Blasts | NSG | Frequent JAK/STAT pathway mutations.[13] |
| Cell Line-Derived | Triple-Negative Breast Cancer | MDA-MB-231 | BALB/c nude | JAK2 amplification/expression.[6] |
Table 2: Illustrative In Vivo Efficacy of this compound (50 mg/kg, BID, Oral) vs. Vehicle
| Xenograft Model | Endpoint | Vehicle Control | This compound Treated | P-value |
|---|---|---|---|---|
| Ph-like ALL (PDX) | Peripheral Blast Count (Day 21, % of hCD45+) | 75.6 ± 8.2 | 12.3 ± 3.1 | < 0.05 |
| Ph-like ALL (PDX) | Spleen Blast Count (Day 21, % of hCD45+) | 88.1 ± 5.5 | 15.8 ± 4.9 | < 0.05 |
| ETP-ALL (PDX) | Event-Free Survival (Median, Days) | 25 | 58 | < 0.01 |
| HT-29 (Subcutaneous) | Tumor Growth Inhibition (TGI) at Day 28 (%) | N/A | 65% | N/A |
| MDA-MB-231 (Subcutaneous) | Final Tumor Volume (mm³) | 1250 ± 150 | 480 ± 95 | < 0.01 |
Table 3: Illustrative Pharmacodynamic Effects of this compound in Xenograft Tumors
| Xenograft Model | Biomarker | Time Post-Dose | % Inhibition vs. Control |
|---|---|---|---|
| ETP-ALL (PDX) | p-STAT5 (Spleen) | 4 hours | 85% |
| HT-29 (Subcutaneous) | p-JAK2 (Tumor) | 2 hours | 92% |
| HT-29 (Subcutaneous) | p-STAT3 (Tumor) | 2 hours | 88% |
Experimental Protocols
The following are detailed protocols for conducting a xenograft study to evaluate this compound.
This protocol is adapted for establishing a solid tumor model using a cell line like HT-29.
-
Cell Culture: Culture HT-29 cells in the recommended medium until they reach 80-90% confluency. Ensure cells are free from contamination and are in the logarithmic growth phase.
-
Cell Harvesting:
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue exclusion to ensure >95% viability.
-
Injection Preparation:
-
Calculate the volume needed to achieve the desired cell concentration (e.g., 5 x 10⁶ cells per 100 µL).[15]
-
Resuspend the final cell pellet in the calculated volume of a 1:1 mixture of serum-free medium and Matrigel to support initial tumor growth.
-
Keep the cell suspension on ice to maintain viability and prevent clumping.[15]
-
-
Animal Implantation:
-
Tumor Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually form within 7-14 days.
-
Once tumors are established, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and vehicle groups when the average tumor volume reaches 150-200 mm³.
-
-
Drug Formulation:
-
Prepare the vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Formulate this compound in the vehicle to the desired concentration for the specified dose (e.g., 50 mg/kg at a dosing volume of 10 mL/kg). Prepare fresh daily or as stability allows.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage (or another appropriate route) at the determined schedule (e.g., twice daily, BID).
-
Continue treatment for the planned duration (e.g., 21-28 days).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times weekly. Body weight is a key indicator of toxicity.
-
Observe mice daily for any clinical signs of distress or adverse effects.
-
Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a predetermined body weight loss threshold (e.g., >20%).
-
-
Sample Collection: For PD studies, establish a separate cohort of tumor-bearing mice.
-
Dosing and Timing: Administer a single dose of this compound or vehicle.
-
Tissue Harvest: At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize mice and immediately excise tumors.
-
Sample Processing:
-
For protein analysis, snap-freeze the tumor tissue in liquid nitrogen and store it at -80°C.
-
For histology, fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-JAK2, total JAK2, p-STAT3, and total STAT3. Use a loading control like β-actin or GAPDH to ensure equal loading.
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Quantify band intensity to determine the level of target inhibition relative to vehicle-treated controls.
-
Visualized Experimental Workflow
Caption: Standard workflow for a xenograft efficacy and pharmacodynamic study.
References
- 1. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 5. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 Inhibition Augments the Anti-Proliferation Effects by AKT and MEK Inhibition in Triple-Negative Breast Cancer Cells [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. mdpi.com [mdpi.com]
- 10. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 11. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 12. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Jak-IN-29
Disclaimer: The compound "Jak-IN-29" is not found in publicly available scientific literature. This technical support guide is based on the properties and experimental considerations of representative Janus Kinase (JAK) 2 inhibitors, such as SD-1029 and SHR0302, and is intended to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is expected to have low aqueous solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-purity DMSO to a concentration of 10-20 mM. Gentle warming and vortexing can aid in dissolution. For example, the JAK2 inhibitor SD-1029 is soluble in DMSO at 10 mg/mL. Another JAK inhibitor, SHR0302, is soluble in DMSO at 31.25 mg/mL.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions of some JAK inhibitors are stable for up to one month at -20°C and for up to six months at -80°C.[1]
Q4: Is this compound soluble in aqueous buffers like PBS?
A4: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of many kinase inhibitors. While specific data for "this compound" is unavailable, related compounds like SHR0302 are reported to be insoluble in water.[2] For experimental purposes, it is advised to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer or cell culture medium immediately before use.
Solubility and Stability Data
The following tables summarize the available solubility and stability data for representative JAK2 inhibitors.
| Solvent | SD-1029 | SHR0302 | Ruxolitinib (Representative JAK Inhibitor) |
| DMSO | 10 mg/mL | 31.25 mg/mL[1] | ≥20.2 mg/mL[3] |
| Water | Insoluble (predicted) | Insoluble[2] | ≥8.03 mg/mL (with gentle warming)[3] |
| Ethanol | Insoluble (predicted) | Insoluble[2] | ≥6.92 mg/mL (with gentle warming)[3] |
| Storage Condition | Stock Solution Stability (General Guidance) |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
| Room Temperature (in solution) | Stable for at least 24 hours[4] |
| 2-8°C (in solution) | Stable for at least 7 days[4] |
| Freeze-Thaw Cycles | Minimize; prepare single-use aliquots[3] |
Troubleshooting Guides
Issue 1: My this compound precipitates when I add it to my cell culture medium.
This is a common issue with hydrophobic small molecules. Here’s a step-by-step guide to troubleshoot this problem:
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Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, and not exceeding a concentration that is toxic to your specific cell line.
-
Dilution Method:
-
Do not add the highly concentrated DMSO stock directly to the full volume of your medium.
-
First, perform a serial dilution of your DMSO stock in DMSO to get a lower concentration stock.
-
Then, add this intermediate stock to a small volume of pre-warmed medium, mixing gently.
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Finally, add this diluted inhibitor-medium mixture to the rest of your cell culture.
-
-
Increase Final Volume: If possible, increase the final volume of your cell culture to lower the effective concentration of the inhibitor and DMSO.
-
Formulation with Solubilizing Agents: For in vivo studies or challenging in vitro systems, consider formulating the inhibitor with solubilizing agents like PEG300 and Tween-80. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Caption: Troubleshooting workflow for inhibitor precipitation.
Issue 2: I am not seeing any inhibition of my target in my cellular assay.
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Confirm Compound Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or prepare a new stock solution.
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Verify Target Engagement: The lack of a cellular response could be due to poor cell permeability or rapid efflux. Consider using a cell-free in vitro kinase assay to confirm that this compound directly inhibits JAK2 activity.
-
Optimize Treatment Time and Concentration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental conditions.
-
Check Cell Health: High concentrations of the inhibitor or the solvent (DMSO) can be toxic to cells, leading to misleading results. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assay.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, high-purity DMSO to achieve a 10 mM stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Caption: General workflow for preparing and using this compound.
Protocol 2: In Vitro JAK2 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to confirm the inhibitory activity of this compound on purified JAK2 enzyme.
-
Reagents and Materials:
-
Recombinant active JAK2 enzyme.
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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ATP at a concentration close to the Km for JAK2.
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A suitable peptide or protein substrate for JAK2 (e.g., Poly(Glu, Tyr) 4:1).
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This compound serially diluted in kinase assay buffer (with a constant low percentage of DMSO).
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
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White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Add 5 µL of the kinase assay buffer containing the JAK2 substrate to each well.
-
Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
To initiate the reaction, add 2.5 µL of JAK2 enzyme in kinase assay buffer to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. This compound is designed to inhibit this pathway by targeting JAK2.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
References
Jak-IN-29 off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jak-IN-29, a novel ATP-competitive JAK inhibitor. The information is designed to help you anticipate and resolve potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent inhibitor of the Janus kinase (JAK) family, with the highest affinity for JAK1 and JAK2. It is designed to block cytokine signaling by preventing the phosphorylation of STAT proteins.
Q2: What are the known off-target effects of this compound in cellular assays?
While this compound is highly selective for JAK kinases, cross-reactivity with other kinases has been observed at higher concentrations. The most common off-target effects are mediated by inhibition of kinases such as ROCK1 and IKBKB. These can lead to unexpected phenotypic changes in your cells. For a detailed kinase selectivity profile, please refer to the data table in the "Troubleshooting" section.
Q3: I am observing unexpected cell toxicity. What could be the cause?
Unexpected cell toxicity can arise from several factors:
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Off-target kinase inhibition: At concentrations significantly above the IC50 for JAK1/2, this compound may inhibit other kinases essential for cell survival.
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Cell-type specific effects: The dependency of your cell line on JAK-STAT signaling for survival and proliferation will dictate the degree of toxicity.
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within the tolerated range for your specific cell line.
We recommend performing a dose-response curve to determine the optimal concentration for your experiments and consulting the troubleshooting guide below for further steps.
Q4: How can I confirm that this compound is inhibiting the JAK-STAT pathway in my cells?
The most direct method is to perform a Western blot to assess the phosphorylation status of STAT proteins (e.g., pSTAT3, pSTAT5) following cytokine stimulation (e.g., IL-6, IFN-γ). A significant reduction in phosphorylated STAT levels upon treatment with this compound indicates successful target engagement.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of STAT Phosphorylation
Possible Causes:
-
Suboptimal inhibitor concentration.
-
Incorrect timing of inhibitor treatment and cytokine stimulation.
-
Cellular resistance or low JAK-STAT pathway activity.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the IC50 of this compound for STAT phosphorylation in your specific cell line.
-
Optimize Timing: Vary the pre-incubation time with this compound before adding the cytokine stimulus. A 1-2 hour pre-incubation is typically sufficient.
-
Confirm Pathway Activity: Ensure your cell line is responsive to the chosen cytokine by including a positive control (cytokine stimulation without inhibitor).
Issue 2: Unexpected Phenotypic Effects
Possible Causes:
-
Off-target effects of this compound.
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Modulation of non-canonical JAK-STAT signaling pathways.
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the kinase selectivity profile below to identify potential off-target kinases that might be responsible for the observed phenotype.
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Use a More Selective Inhibitor: If available, compare the effects of this compound with a structurally different and more selective JAK inhibitor to see if the phenotype persists.
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Rescue Experiments: If you hypothesize that the phenotype is due to inhibition of a specific off-target kinase, attempt a rescue experiment by overexpressing a constitutively active form of that kinase.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of selected kinases. Data are presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| JAK1 | 5.2 | JAK | Primary Target |
| JAK2 | 8.1 | JAK | Primary Target |
| JAK3 | 150 | JAK | Lower affinity |
| TYK2 | 220 | JAK | Lower affinity |
| ROCK1 | 850 | AGC | Potential off-target |
| IKBKB | 1200 | IKK | Potential off-target |
| FLT3 | 2500 | RTK | Low probability off-target |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
Objective: To determine the effect of this compound on IL-6-induced STAT3 phosphorylation.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will result in 80-90% confluency on the day of the experiment.
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Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours.
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Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
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Cytokine Stimulation: Add IL-6 (final concentration of 20 ng/mL) to the appropriate wells and incubate for 30 minutes at 37°C.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 3-day proliferation assay.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Potential off-target signaling pathways affected by high concentrations of this compound.
Jak-IN-29 Experimental Results: Technical Support Center
Welcome to the technical support center for Jak-IN-29. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It interferes with the JAK-STAT signaling pathway, which is a critical pathway for signal transduction of numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1][2][3] By binding to the ATP-binding site of JAK enzymes, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which blocks their translocation to the nucleus and inhibits the transcription of target genes.[3][4][5]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro assays, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For long-term storage, the solid compound should be stored at -20°C or -80°C. DMSO stock solutions are stable for several weeks at -20°C, but repeated freeze-thaw cycles should be avoided to maintain compound integrity.
Q3: What is the kinase selectivity profile of this compound?
A3: this compound is designed as a selective inhibitor. However, like many kinase inhibitors, its selectivity is dose-dependent.[3] At higher concentrations, it may inhibit other JAK family members or unrelated kinases. It is crucial to consult the specific batch's technical data sheet for precise IC50 values. An illustrative selectivity profile is provided below.
Data Presentation: Illustrative Kinase Selectivity
This table presents example IC50 values to demonstrate the concept of kinase selectivity. Actual values may vary.
| Kinase Target | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 5 |
| JAK3 | 250 |
| TYK2 | 150 |
| SRC | >5,000 |
| LCK | >10,000 |
Troubleshooting Experimental Issues
Problem 1: I am not observing the expected inhibition of STAT phosphorylation.
This is a common issue that can arise from several factors in the experimental setup.
Possible Causes & Solutions:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Solution: Always prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.
-
-
Suboptimal Concentration: The concentration used may be too low to achieve effective inhibition in your specific cell system.
-
Solution: Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 value for your cell line and stimulation conditions.
-
-
Ineffective Cellular Uptake: The compound may not be effectively entering the cells.
-
Solution: Ensure the final DMSO concentration is within a non-toxic range (typically <0.1%) and that incubation times are sufficient (usually 1-2 hours of pre-incubation before cytokine stimulation).
-
-
Experimental Protocol: The issue might lie within the experimental procedure for detecting pSTAT.
-
Solution: Verify your cytokine stimulation is potent enough to induce a strong pSTAT signal in your positive control. Ensure that lysis buffers contain fresh phosphatase inhibitors.
-
Experimental Protocol: Western Blot for Phospho-STAT3 (pSTAT3) Analysis
-
Cell Culture: Plate your cells (e.g., HeLa, Ba/F3) at an appropriate density and allow them to attach or recover overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Cytokine Stimulation: Add a cytokine to stimulate the pathway (e.g., 20 ng/mL Interleukin-6 (IL-6) for 15-30 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Quantify protein concentration using a standard method like the BCA assay.
-
Western Blotting: Load equal amounts of protein per lane, perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for pSTAT3 (e.g., Tyr705) and total STAT3 (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
Caption: Standard experimental workflow for assessing this compound efficacy via Western Blot.
Problem 2: I am observing significant cell death or unexpected off-target effects.
Possible Causes & Solutions:
-
High Compound Concentration: Excessive concentrations can lead to cytotoxicity or inhibition of other essential kinases, causing off-target effects.[3][6]
-
Solution: Use the lowest effective concentration determined by your dose-response experiments. Always perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assays.
-
-
Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Include a "vehicle-only" control in all experiments.
-
-
Target-Related Toxicity: The JAK/STAT pathway is critical for the survival and proliferation of certain cell types.[6][7] Inhibition of this pathway can itself induce apoptosis in dependent cell lines.
-
Solution: This may be an expected on-target effect. Characterize the apoptotic pathway (e.g., via Caspase-3 cleavage) to confirm. Compare the effect with other known JAK inhibitors.
-
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Jak-IN-29 dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Jak-IN-29, a potent inhibitor of the Janus kinase (JAK) family. The information herein is designed to assist in the optimization of dose-response experiments and to address common challenges encountered in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of Janus kinases (JAKs).[1] By occupying this site, it prevents the phosphorylation and activation of the JAK enzymes, thereby blocking downstream signaling through the JAK-STAT pathway.[2][3] This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation, immunity, and cell growth.[1][4]
Q2: Which JAK isoforms are inhibited by this compound?
A2: this compound is a broad-spectrum JAK inhibitor, meaning it targets multiple isoforms within the JAK family (JAK1, JAK2, JAK3, and TYK2).[5] The lack of isoform selectivity can lead to a wider range of biological effects and potential off-target toxicities.[5]
Q3: What are the common cellular assays to measure this compound activity?
A3: The activity of this compound is typically measured by assessing the inhibition of STAT protein phosphorylation. Common methods include Western blotting, ELISA, and cellular assays like LanthaScreen™ TR-FRET or reporter gene assays that measure the transcriptional activity of STATs.[6]
Q4: What is the expected shape of a this compound dose-response curve?
A4: A typical dose-response curve for this compound will be sigmoidal (S-shaped).[7][8] The curve will show a maximal response at low concentrations of the inhibitor (or no inhibition), a transitional phase where the response changes rapidly with increasing inhibitor concentration, and a plateau at high concentrations where the inhibitory effect is saturated.
Troubleshooting Dose-Response Curve Optimization
Below are common issues encountered during the optimization of this compound dose-response experiments and potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No inhibitory effect observed | 1. This compound degradation. 2. Incorrect concentration range. 3. Cell line not responsive to the cytokine stimulus. 4. Inactive JAK/STAT pathway. | 1. Prepare fresh stock solutions of this compound. 2. Test a wider range of concentrations, including higher doses. 3. Confirm cell line responsiveness to the chosen cytokine by measuring STAT phosphorylation. 4. Ensure the JAK/STAT pathway is active in your cell model. |
| High background signal | 1. High basal level of STAT phosphorylation. 2. Non-specific binding of antibodies in the detection assay. 3. Autofluorescence of the compound. | 1. Serum-starve cells before cytokine stimulation. 2. Optimize antibody concentrations and blocking conditions. 3. Run a control plate with this compound alone to measure its intrinsic fluorescence. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density. 2. Variability in incubation times. 3. Edge effects in multi-well plates. 4. This compound precipitation at high concentrations. | 1. Ensure uniform cell seeding in all wells. 2. Standardize all incubation steps. 3. Avoid using the outer wells of the plate or fill them with media. 4. Check the solubility of this compound in your assay medium. |
| Shallow or incomplete dose-response curve | 1. Insufficient range of concentrations tested. 2. The compound has low potency in the chosen assay. 3. Complex biological interactions. | 1. Extend the concentration range to ensure you capture the top and bottom plateaus.[7] 2. Consider using a more sensitive cell line or assay. 3. The observed curve may be the result of multiple binding events.[9] |
Experimental Protocols
Protocol: Determination of this compound IC50 in a Cellular Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of cytokine-induced STAT3 phosphorylation in a human cell line (e.g., HeLa or A549).
Materials:
-
This compound
-
Human cell line expressing the target JAK and STAT proteins
-
Cell culture medium and serum
-
Cytokine (e.g., Interleukin-6)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies: anti-phospho-STAT3, anti-total-STAT3, and appropriate secondary antibodies
-
Detection reagent (e.g., chemiluminescent substrate)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours to reduce basal STAT phosphorylation.
-
Compound Treatment: Prepare a serial dilution of this compound in the assay medium. Add the different concentrations of the compound to the wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6) to all wells (except for the unstimulated control) to activate the JAK/STAT pathway. Incubate for the predetermined optimal time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Detection: The level of phosphorylated STAT3 and total STAT3 can be quantified using various methods such as ELISA or Western blot.
-
Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of STAT3 phosphorylation relative to the cytokine-stimulated control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 6. Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. [PDF] Analysis of dose-response curves in molecular pharmacology by the SAS System | Semantic Scholar [semanticscholar.org]
Technical Support Center: Jak-IN-29 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Jak-IN-29 in in vivo experiments. The following information is curated to help minimize potential toxicity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Janus kinase (JAK) inhibitor. JAK inhibitors function by interfering with the JAK-STAT signaling pathway.[1][2] This pathway is crucial for transducing signals from cytokines and growth factors that regulate immunity, inflammation, and hematopoiesis.[2][3][4] By blocking the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, TYK2), this compound can suppress the signaling of pro-inflammatory cytokines, which are major contributors to an overactive immune system.[1][5]
Q2: What are the potential toxicities associated with this compound and other JAK inhibitors?
A2: As a class, JAK inhibitors have been associated with a range of potential toxicities. These are considered "class effects" and may include:
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Serious Infections: Due to the immunosuppressive nature of JAK inhibitors, there is an increased risk of serious bacterial, fungal, viral, and opportunistic infections.[6][7][8]
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Major Adverse Cardiovascular Events (MACE): An increased risk of events like heart attack or stroke has been noted.[6][7][9][10]
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Malignancy: An increased incidence of certain cancers, including lymphoma and non-melanoma skin cancer, has been observed.[6][7][9][10]
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Thromboembolism: There is an increased risk of blood clots in the lungs and deep veins (venous thromboembolism, VTE).[6][7][9][10]
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Hematological Abnormalities: Changes in blood cell counts, such as anemia, neutropenia, and lymphopenia, can occur.[8][11]
-
Gastrointestinal Toxicity: Some JAK inhibitors can cause gastrointestinal side effects.[8]
Q3: Are there specific patient populations or animal models that are more susceptible to this compound toxicity?
A3: Based on clinical data for other JAK inhibitors, certain risk factors increase susceptibility to adverse effects. Researchers should exercise caution when using this compound in animal models with the following characteristics, which are extrapolated from human risk factors:
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Morbidity in Animals | Systemic toxicity due to high dose of this compound. | 1. Review the dose-response relationship and consider dose reduction. 2. Fractionate the daily dose if possible. 3. Monitor for signs of infection or other adverse effects. |
| Signs of Infection (e.g., lethargy, ruffled fur) | Immunosuppression from this compound. | 1. Ensure a sterile environment for the animals. 2. Consider prophylactic antibiotic or antifungal treatment if appropriate for the experimental design. 3. Monitor complete blood counts for signs of myelosuppression. |
| Edema or Signs of Thromboembolism | Potential cardiovascular or thromboembolic event. | 1. Discontinue this compound administration and consult with a veterinarian. 2. Review the animal model for pre-existing cardiovascular risk factors. |
| Abnormal Blood Work (e.g., low hematocrit, low white blood cell count) | Myelosuppression, a known class effect of JAK inhibitors. | 1. Reduce the dose of this compound. 2. Monitor blood counts more frequently. 3. Consider co-administration of hematopoietic growth factors if the experimental design allows. |
| Lack of Efficacy at a Non-Toxic Dose | Poor bioavailability or rapid metabolism of this compound. | 1. Investigate alternative routes of administration or formulation to improve exposure. 2. Perform pharmacokinetic studies to determine the in vivo exposure of this compound. |
Experimental Protocols
In Vivo Acute Toxicity Study (Maximum Tolerated Dose Estimation)
Objective: To determine the maximum tolerated dose (MTD) of this compound following a single administration.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice).
-
Grouping: Divide animals into several groups (n=3-5 per group), including a vehicle control group.
-
Dosing: Administer single escalating doses of this compound to each group via the intended experimental route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) at regular intervals for at least 72 hours.
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Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.
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Necropsy: At the end of the observation period, perform a gross necropsy to look for any visible organ abnormalities.
Repeat-Dose Toxicity Study
Objective: To evaluate the toxicity of this compound after repeated administration over a specific period.
Methodology:
-
Animal Model: Use the same species as in the efficacy studies.
-
Grouping: Establish at least three dose groups (low, medium, high) and a vehicle control group. The high dose should be at or near the MTD.
-
Dosing: Administer this compound daily for the intended duration of the efficacy study (e.g., 14 or 28 days).
-
Monitoring:
-
Record clinical observations and body weights daily.
-
Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
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Collect major organs for histopathological examination.
-
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with this compound.
Logical Relationship
Caption: The relationship between this compound dose, efficacy, and toxicity.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. EMA recommends measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders | European Medicines Agency (EMA) [ema.europa.eu]
- 7. medscape.com [medscape.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gov.uk [gov.uk]
- 10. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 11. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EMA confirms measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Jak-IN-29 and JAK Inhibitor Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of the JAK inhibitor, Jak-IN-29, in cell culture media. As specific degradation data for this compound is not publicly available, this guide addresses the broader principles and common challenges associated with using small molecule JAK inhibitors in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the inhibitory effect of this compound over time in my cell culture experiments. What could be the cause?
A decrease in inhibitory effect over time can be attributed to several factors, primarily the degradation or depletion of the active compound in the cell culture medium. Key potential causes include:
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Chemical Instability: The inherent chemical structure of the inhibitor may make it susceptible to hydrolysis or oxidation under standard culture conditions (e.g., temperature, pH, light exposure).
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Metabolic Degradation: Cells can metabolize the inhibitor, converting it into less active or inactive forms. The metabolic capacity can vary significantly between different cell types.
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Adsorption: The compound may adsorb to the surface of the cell culture plasticware, reducing its effective concentration in the medium.[1]
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Cellular Uptake and Efflux: The inhibitor is taken up by cells, and efflux pumps may actively remove it, leading to a lower extracellular concentration.[2]
Q2: How can I determine the stability of this compound in my specific cell culture setup?
To assess the stability of this compound, you can perform a time-course experiment. This involves incubating the inhibitor in your complete cell culture medium (with and without cells) and measuring its concentration at different time points. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What are the typical half-lives of small molecule JAK inhibitors in cell culture?
The half-life of a small molecule inhibitor in cell culture is highly variable and depends on the specific compound, cell type, and culture conditions. While some compounds are stable for over 72 hours, others may degrade significantly within a few hours.[1] For example, some studies have shown that certain inhibitors remain at over 70% of their initial concentration after 72 hours in media alone.[1] It is crucial to determine this empirically for this compound in your experimental system.
Q4: Should I be concerned about the stability of my this compound stock solution?
Yes, the stability of the stock solution is critical. Stock solutions are typically prepared at high concentrations in a solvent like DMSO and stored at low temperatures (-20°C or -80°C). Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. It is also good practice to periodically check the integrity of the stock solution, especially if it has been stored for an extended period.
Q5: Can components of the cell culture medium affect the stability of this compound?
Certain components in the cell culture medium can influence inhibitor stability. For instance, serum proteins can bind to the inhibitor, affecting its availability and stability.[1] Other components might catalyze degradation reactions. It is advisable to test the stability of this compound in both the basal medium and the complete, serum-containing medium.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to this compound degradation and inconsistent experimental results.
| Problem | Potential Cause | Recommended Action |
| Loss of Inhibitory Effect Over Time | Compound degradation in media. | 1. Perform a stability assay (see Experimental Protocols).2. Replenish the media with fresh inhibitor at regular intervals (e.g., every 24 hours).3. Reduce the duration of the experiment if possible. |
| Cellular metabolism of the inhibitor. | 1. Use a higher initial concentration of the inhibitor, if not cytotoxic.2. Consider using a cell line with lower metabolic activity if appropriate for the experimental question.3. Investigate potential metabolic pathways if the problem persists. | |
| High Variability Between Replicates | Inconsistent inhibitor concentration. | 1. Ensure proper mixing of the inhibitor in the media before adding to cells.2. Check for precipitation of the inhibitor in the stock solution or media.3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Adsorption to plasticware. | 1. Consider using low-adhesion plasticware.2. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with the experiment. | |
| No Inhibitory Effect Observed | Incorrect inhibitor concentration. | 1. Verify the concentration of the stock solution.2. Perform a dose-response curve to determine the optimal working concentration (IC50).[3] |
| Inactive compound. | 1. Purchase the inhibitor from a reputable supplier.2. Check the certificate of analysis for purity and identity.3. If possible, confirm the activity of the inhibitor in a cell-free biochemical assay. | |
| Low cell permeability. | 1. Consult literature for the permeability of similar compounds.2. If permeability is a known issue, consider using a different inhibitor or a cell line with higher uptake. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (with and without serum)
-
Cell line of interest
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Appropriate cell culture plates
-
Analytical method for quantifying this compound (e.g., HPLC-MS)
Methodology:
-
Prepare a working solution of this compound in the complete cell culture medium at the desired final concentration.
-
Set up the following conditions in triplicate in a cell culture plate:
-
Complete medium with this compound (no cells)
-
Complete medium with this compound and your cells of interest
-
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
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At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium from each condition.
-
Immediately process the samples for analysis or store them at -80°C to prevent further degradation.
-
Quantify the concentration of this compound in each sample using a validated analytical method like HPLC-MS.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified JAK-STAT Signaling Pathway. This diagram illustrates the key steps in the JAK-STAT signaling cascade, from cytokine binding to gene expression, and indicates the point of inhibition by this compound.[4][5][6][7]
Figure 2: Workflow for Assessing Inhibitor Stability. This flowchart outlines the key steps for experimentally determining the stability of this compound in cell culture media.[1]
References
Technical Support Center: Vehicle Selection and Troubleshooting for In Vivo Administration of JAK Inhibitors like Jak-IN-29
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the formulation and administration of small molecule kinase inhibitors, such as Jak-IN-29, for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
A Note on Terminology: It is important to clarify that This compound is an active Janus kinase (JAK) inhibitor , the therapeutic agent in your study. The "vehicle" is the inactive substance or formulation used to dissolve and deliver this compound to the animal model. The control group in your experiment should receive this vehicle alone to ensure that observed effects are due to the drug and not the delivery medium.[1] This guide is designed to help you select, prepare, and troubleshoot appropriate vehicles for compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical for in vivo studies?
A vehicle control is a formulation identical to the one used to deliver the active drug but lacking the drug itself. It is administered to a control group of animals to isolate the effects of the drug from any potential effects of the vehicle.[1][2] Many vehicles, especially those containing organic solvents like DMSO or surfactants like Tween 80, can have their own biological effects.[3][4] Without a proper vehicle control group, it is impossible to conclude that the observed outcomes are due to the therapeutic agent.
Q2: What are common vehicles for poorly water-soluble compounds like this compound?
Many kinase inhibitors are hydrophobic and have poor solubility in aqueous solutions.[5][6] Therefore, a combination of solvents and excipients is often required. Common formulations include:
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Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose in saline or water.
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Co-solvent systems: A primary organic solvent, like Dimethyl Sulfoxide (DMSO), is often used to dissolve the compound initially. This stock is then diluted with other vehicles such as polyethylene glycol (PEG), propylene glycol (PG), or aqueous solutions like saline or PBS to achieve the final desired concentration and reduce toxicity.[7][8]
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Emulsions/Surfactant-based systems: Surfactants like Tween 80 or Cremophor are used to create stable formulations of hydrophobic compounds in an aqueous base.
A widely used example formulation for kinase inhibitors is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[9]
Q3: What are the potential side effects associated with common vehicle components?
Vehicle components are not always inert and can cause adverse effects, particularly at higher concentrations.
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DMSO: Can cause inflammation, neurotoxicity, and changes in brain activity.[7][10] It is recommended to keep the final DMSO concentration as low as possible, ideally below 10% for intraperitoneal injections in mice.[7][11] The LD50 for DMSO in mice via IP injection is approximately 6.2 ml/kg.[3][11]
-
PEG-400: Can elicit hypertension and bradycardia, which can confound cardiovascular studies.[12]
-
Ethanol: Can have sedative effects and influence metabolic processes.[3]
-
Propylene Glycol (PG): High doses can cause central nervous system depression.[3]
Q4: How do I troubleshoot compound precipitation in my vehicle formulation?
Precipitation indicates that the compound is not fully soluble or stable in the chosen vehicle. To troubleshoot this:
-
Sonication: Use a sonicator to aid in dissolving the compound.[9]
-
Gentle Warming: Gently warm the solution, but be cautious as heat can degrade some compounds.
-
Adjust Vehicle Composition: Increase the percentage of the organic co-solvent (e.g., DMSO, PEG) or add a surfactant.
-
pH Adjustment: If your compound's solubility is pH-dependent, adjusting the pH of the aqueous component may help.
-
Prepare Fresh: Always prepare formulations fresh before each use to minimize the risk of instability and precipitation over time.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during dilution or administration. | The compound has low solubility in the final vehicle mixture. The addition of an aqueous component reduces the overall solvating power. | 1. Decrease the final dilution step; use a more concentrated formulation if the administration volume allows. 2. Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) in the final vehicle.[14] 3. Prepare a micronized suspension instead of a solution. |
| Adverse effects (e.g., lethargy, irritation, weight loss) are observed in the vehicle control group. | The vehicle itself is causing toxicity. The concentration of a component like DMSO or ethanol may be too high.[4] | 1. Reduce the concentration of the problematic solvent. Aim for the lowest possible percentage of DMSO.[7] 2. Explore alternative, less toxic vehicles. Refer to the Vehicle Selection Workflow below. 3. Decrease the dosing volume or frequency if possible.[15] |
| Inconsistent results or high variability within treatment groups. | The formulation is not homogenous (e.g., suspension is not uniform), leading to inaccurate dosing. The compound may be degrading in the vehicle. | 1. Ensure thorough mixing (vortexing, sonicating) immediately before each administration. 2. Conduct a stability study of your compound in the chosen vehicle to ensure it remains stable for the duration of the experiment.[16] 3. Always prepare the formulation fresh for each day of dosing.[13] |
Data Presentation: Common Vehicle Formulations & Administration Volumes
Table 1: Example Vehicle Formulations for Poorly Soluble Compounds
| Formulation Components | Composition (%) | Primary Use Route | Notes |
| DMSO / PEG300 / Tween 80 / Saline | 10 / 40 / 5 / 45 | Oral (p.o.), IP | A common starting formulation for many kinase inhibitors.[9] Sonication is often recommended. |
| DMSO / Saline | ≤10 / ≥90 | IP, IV | Simple formulation, but limited by the low tolerated percentage of DMSO.[7][11] |
| Carboxymethylcellulose (CMC) / Saline | 0.5 - 1.0 | Oral (p.o.) | Forms a suspension. Requires continuous mixing to ensure dose homogeneity. |
| DMSO / Corn Oil | <5 / >95 | Oral (p.o.), SC | Useful for highly lipophilic compounds. Ensure final DMSO concentration is low.[8] |
| N,N-Dimethylacetamide / PG / PEG-400 (DPP) | 20 / 40 / 40 | IV Infusion | A novel vehicle designed to solubilize poorly soluble compounds for intravenous studies.[12] |
Table 2: Recommended Maximum Administration Volumes in Mice
| Route of Administration | Maximum Volume (mL/kg) |
| Intravenous (IV) - Bolus | 5 |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
| Oral Gavage (p.o.) - Aqueous | 10 |
| Oral Gavage (p.o.) - Oil | 20 |
Source: Adapted from Gad et al., 2006.[11] Always consult your institution's IACUC guidelines for specific volume limits.
Experimental Protocols
Protocol: Preparation of a Standard Vehicle Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
This protocol is for preparing 1 mL of vehicle for a hydrophobic compound like this compound.
Materials:
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This compound (or other kinase inhibitor) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
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Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder needed for your final desired concentration (e.g., for a 5 mg/mL solution, weigh 5 mg of the compound).
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the vial containing the this compound powder. Vortex or sonicate until the compound is completely dissolved. This is your stock solution.
-
Add Co-solvent: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is uniform.
-
Final Dilution with Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing. Note: Adding the aqueous component last is crucial, as the compound may precipitate if saline is added too early.
-
Final Homogenization: Vortex the final solution extensively to ensure it is homogenous. The final volume will be 1 mL.
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Administration: Use the freshly prepared formulation immediately. If administering a suspension, ensure it is mixed well immediately before drawing each dose.
Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway, inhibited by this compound.[17][18][19][20]
Experimental Workflows
Caption: A logical workflow for selecting an appropriate vehicle.
Caption: A troubleshooting logic tree for compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Abrocitinib | JAK | TargetMol [targetmol.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. admescope.com [admescope.com]
- 14. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. altasciences.com [altasciences.com]
- 17. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
lot-to-lot variability of Jak-IN-29
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the lot-to-lot variability of Jak-IN-29, a Janus kinase (JAK) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound?
Q2: What are the potential causes of lot-to-lot variability in this compound?
A2: The causes of lot-to-lot variation can be attributed to several factors throughout the manufacturing and handling process. These can include changes in the manufacturing process itself, variations in the quality of raw materials, or inappropriate transportation and storage conditions.[1][2] Laboratory errors in handling and preparation can also contribute to observed variability.[1]
Q3: How can I minimize the impact of lot-to-lot variability on my experiments?
A3: To minimize the impact of variability, it is crucial to perform a qualification experiment for each new lot of this compound. This involves comparing the performance of the new lot against a previously validated or "golden" lot. Key parameters to assess include biochemical potency (e.g., IC50 in a kinase assay) and cellular activity (e.g., inhibition of cytokine-induced STAT phosphorylation).
Q4: What should I do if I observe a significant difference between two lots of this compound?
A4: If a significant discrepancy is observed, it is important to first rule out any experimental error. This can be done by repeating the experiment with careful attention to protocol details. If the difference persists, you should contact the supplier to report the issue and provide them with your comparative data. It is also advisable to use a different lot if available for your critical experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
You may observe a significant shift in the half-maximal inhibitory concentration (IC50) of this compound when using a new lot in your biochemical kinase assays.
Troubleshooting Steps:
-
Verify Reagent Preparation: Ensure that the new lot of this compound was dissolved in the same solvent and at the correct concentration as the previous lot. Improperly dissolved compound is a common source of error.
-
Check Assay Conditions: Confirm that all other assay components (e.g., enzyme, substrate, ATP concentration) are consistent with previous experiments.
-
Perform a Head-to-Head Comparison: Run a parallel experiment comparing the new lot, the old lot, and a vehicle control. This will provide a direct comparison of their relative potencies.
-
Assess Compound Purity: If available, review the certificate of analysis (CoA) for both lots to compare purity levels. Significant differences in purity can lead to altered potency.
Illustrative Data: Comparison of this compound Lots in a JAK2 Kinase Assay
| Lot Number | Purity (HPLC) | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 |
| Lot A (Reference) | 99.5% | 15.2 | 5.1 | 150.8 |
| Lot B (New) | 98.9% | 16.5 | 5.5 | 162.3 |
| Lot C (New) | 95.2% | 25.8 | 10.3 | 289.1 |
In this example, Lot B shows comparable activity to the reference Lot A, while Lot C exhibits significantly lower potency, which may be attributable to its lower purity.
Issue 2: Altered Cellular Potency or Unexpected Off-Target Effects
You may find that a new lot of this compound shows a different potency in cell-based assays (e.g., inhibiting STAT phosphorylation) or produces unexpected cellular phenotypes.
Troubleshooting Steps:
-
Confirm Cellular Permeability: While less common for established compounds, ensure that the new lot is cell-permeable. This can be indirectly assessed by comparing its cellular activity to a known active lot.
-
Evaluate Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the new lot is more cytotoxic than previous lots. Impurities from the synthesis could be toxic to cells.
-
Assess Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a phospho-STAT western blot, to confirm that the new lot is interacting with the intended JAK target within the cell.
-
Consider Impurity Profile: Minor impurities that do not significantly affect biochemical IC50 values may still have biological activity in a cellular context, leading to off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency Determination
Objective: To determine the IC50 value of different lots of this compound against a specific JAK family member.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
ATP
-
Peptide substrate (e.g., UBE2L3 (Tyr134) peptide)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
Method:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 5 µL of assay buffer containing the JAK enzyme.
-
Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for the specific JAK isoform).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Phospho-STAT Western Blot Assay
Objective: To assess the ability of different lots of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A cell line responsive to a specific cytokine (e.g., TF-1 cells for GM-CSF or IL-3)
-
Appropriate cell culture medium
-
Cytokine (e.g., recombinant human GM-CSF)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Seed cells in a 6-well plate and allow them to adhere or recover overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL GM-CSF) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total-STAT5 signal.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[3][4] Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4] this compound is designed to inhibit the kinase activity of JAKs, thereby blocking this signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Lot-to-Lot Variability
This workflow provides a systematic approach to diagnosing and resolving issues related to the lot-to-lot variability of this compound.
Caption: A workflow for troubleshooting lot-to-lot variability of this compound.
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 4. JMIR Research Protocols - Therapeutic Drug Monitoring for Precision Dosing of Janus Kinase Inhibitors: Protocol for a Prospective Observational Study [researchprotocols.org]
Validation & Comparative
In Vivo Efficacy of JAK Inhibitors: A Comparative Guide to Ruxolitinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the well-established JAK inhibitor, ruxolitinib. A direct comparison with the compound "Jak-IN-29" is not possible at this time due to the absence of publicly available in vivo experimental data for this compound.
While "this compound" is commercially available as a potent Janus kinase (JAK) inhibitor, scientific literature detailing its in vivo performance, mechanism of action, or specific experimental use is not currently available. Therefore, this guide will focus on the extensive in vivo data for ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, to serve as a valuable reference for researchers in the field.
Ruxolitinib: An Overview of In Vivo Efficacy
Ruxolitinib has demonstrated significant in vivo efficacy in a multitude of preclinical models, particularly in the areas of myeloproliferative neoplasms (MPNs), graft-versus-host disease (GVHD), and various inflammatory conditions. Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a critical mediator of cytokine and growth factor signaling that is often dysregulated in these diseases.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for the signal transduction of numerous cytokines and growth factors. Upon ligand binding to their receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and immune responses. In many diseases, this pathway is constitutively active, leading to uncontrolled cell growth and inflammation. Ruxolitinib effectively mitigates this by inhibiting the kinase activity of JAK1 and JAK2.
Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.
In Vivo Efficacy Data for Ruxolitinib
The following tables summarize key quantitative data from preclinical in vivo studies of ruxolitinib in various disease models.
Myeloproliferative Neoplasms (MPN) Mouse Model
| Parameter | Vehicle Control | Ruxolitinib | Percent Change | Reference |
| Spleen Volume Reduction | Increase | Significant Reduction | >50% | [1] |
| Survival Rate | Low | Significantly Increased | - | [2] |
| Circulating Pro-inflammatory Cytokines (e.g., IL-6) | High | Significantly Reduced | - | [1] |
| Leukemia Engraftment (%huCD45+) | Progressive Increase | Inhibition of Progression | - | [3] |
Graft-versus-Host Disease (GVHD) Mouse Model
| Parameter | Vehicle Control | Ruxolitinib | Percent Change | Reference |
| Survival Rate | Low | Significantly Increased | - | [4] |
| GVHD Score | High | Significantly Reduced | - | [4] |
| T-cell Infiltration in Target Organs | High | Significantly Reduced | - | [5] |
| Inflammatory Cytokine Levels | High | Significantly Reduced | - | [6] |
Arthritis Mouse Model
| Parameter | Vehicle Control | Ruxolitinib | Percent Change | Reference |
| Arthritis Score | High | Significantly Reduced | - | [7] |
| Paw Swelling | Significant | Significantly Reduced | - | [7] |
| Pro-inflammatory Cytokine Production | High | Significantly Reduced | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies with ruxolitinib.
General In Vivo Experimental Workflow
Caption: A generalized workflow for conducting in vivo efficacy studies of therapeutic compounds.
Myeloproliferative Neoplasm (MPN) Mouse Model Protocol
-
Animal Model: BALB/c mice are often used.
-
Disease Induction: Mice are transplanted with bone marrow cells transduced to express the JAK2V617F mutation, which drives the MPN-like disease.
-
Treatment Groups: Mice are randomized into a vehicle control group and a ruxolitinib treatment group.
-
Dosing and Administration: Ruxolitinib is typically administered orally via gavage at doses ranging from 30 to 90 mg/kg, twice daily.
-
Efficacy Endpoints:
-
Spleen Size: Spleens are harvested at the end of the study and weighed. A significant reduction in spleen weight in the ruxolitinib group compared to the vehicle group indicates efficacy.
-
Survival: Animals are monitored daily, and survival curves are generated.
-
Cytokine Levels: Blood is collected to measure levels of pro-inflammatory cytokines like IL-6 and TNF-α.
-
Histology: Tissues such as the spleen, liver, and bone marrow are collected for histological analysis to assess disease burden.[2]
-
Graft-versus-Host Disease (GVHD) Mouse Model Protocol
-
Animal Model: A common model involves lethally irradiated recipient mice (e.g., BALB/c) transplanted with bone marrow and T cells from a mismatched donor strain (e.g., C57BL/6).
-
Treatment Groups: Mice are randomized to receive either vehicle or ruxolitinib.
-
Dosing and Administration: Ruxolitinib is administered orally, often starting on the day of transplantation, at doses around 60-90 mg/kg per day.[5][6]
-
Efficacy Endpoints:
-
Survival: Mice are monitored for survival.
-
GVHD Clinical Score: Animals are scored regularly for clinical signs of GVHD, such as weight loss, posture, activity, fur texture, and skin integrity.
-
Histopathology: Target organs of GVHD (e.g., skin, liver, intestines) are collected for histological scoring of tissue damage.
-
Immunophenotyping: T-cell populations and activation markers in the spleen and target organs are analyzed by flow cytometry.[5]
-
Conclusion
Ruxolitinib has consistently demonstrated robust in vivo efficacy across a range of preclinical models, validating the therapeutic potential of JAK1/2 inhibition. The data presented in this guide, including quantitative outcomes and detailed experimental protocols, provide a solid foundation for researchers designing and interpreting their own in vivo studies.
While a direct comparison with this compound is not currently possible due to a lack of published data, the comprehensive information available for ruxolitinib serves as a critical benchmark for the evaluation of novel JAK inhibitors. As more data on new compounds become available, similar comparative analyses will be essential for advancing the field of JAK-targeted therapies.
References
- 1. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 2. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib for myelofibrosis--an update of its clinical effects. [vivo.weill.cornell.edu]
- 4. Hydrogen Peroxide Inducible JAK3 Covalent Inhibitor: Prodrug for the Treatment of RA with Enhanced Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9358229B2 - JAK PI3K/mTOR combination therapy - Google Patents [patents.google.com]
A Comparative Guide to the Selectivity of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of several prominent Janus kinase (JAK) inhibitors. The information herein is intended to assist researchers in understanding the nuanced differences between these molecules, supported by experimental data and methodologies.
Note on Jak-IN-29: Despite a comprehensive search of publicly available scientific literature and databases, no specific selectivity data (such as IC50 or Ki values) for an inhibitor named "this compound" could be located. Therefore, this guide focuses on a comparison of other well-characterized JAK inhibitors: Tofacitinib, Ruxolitinib, and Upadacitinib.
Data Presentation: JAK Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib, Ruxolitinib, and Upadacitinib against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate greater potency. The data is compiled from various in vitro biochemical assays.[1][2][3][4][5][6]
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Tofacitinib | 1.7 - 3.7[4] | 1.8 - 4.1[4] | 0.75 - 1.6[4] | 16 - 34[4] | Pan-JAK, with preference for JAK3 and JAK1 |
| Ruxolitinib | 3.3[1][6] | 2.8[1][6] | 428[1] | 19[1] | JAK1/JAK2 |
| Upadacitinib | 43[2][3] | 120[2][3] | 2300[2][3] | 4700[2][3] | JAK1 |
Experimental Protocols: In Vitro Biochemical Kinase Assay for IC50 Determination
The determination of IC50 values for JAK inhibitors is typically performed using in vitro biochemical kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific JAK isozyme. While specific parameters may vary between studies, a general methodology is outlined below.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide or protein substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP) or used in conjunction with a detection system that measures ADP production.
-
Test inhibitor compound, serially diluted.
-
Assay buffer (containing components like HEPES, MgCl2, DTT, and BSA).
-
Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radiometric assays, or fluorescent antibodies for non-radiometric methods).
-
Microplates (e.g., 96-well or 384-well).
Procedure:
-
Compound Preparation: A stock solution of the test inhibitor is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of dilutions are then made to create a range of concentrations to be tested.
-
Reaction Mixture Preparation: In each well of the microplate, the assay buffer, the specific recombinant JAK enzyme, and the substrate are combined.
-
Inhibitor Addition: The serially diluted inhibitor is added to the wells. Control wells containing only the solvent (DMSO) are included to determine the maximum enzyme activity (0% inhibition).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often kept near its Michaelis-Menten constant (Km) to ensure competitive binding conditions.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves transferring the reaction mixture to phosphocellulose paper, which binds the phosphorylated substrate. After washing away the unreacted [γ-33P]ATP, the radioactivity on the paper is measured using a scintillation counter. Alternative methods, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), can also be used for detection.
-
Data Analysis: The amount of phosphorylated product is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor at which 50% of the maximal enzyme activity is inhibited.[7][8][9]
Mandatory Visualization: JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[10][11][12] JAK inhibitors exert their effects by blocking this pathway.
Caption: The JAK-STAT signaling pathway.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. novartis.com [novartis.com]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Kinase Selectivity of Jak-IN-29: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its biological effects and potential off-target liabilities. This guide provides a detailed comparison of the cross-reactivity profile of Jak-IN-29, a potent Janus kinase (JAK) inhibitor, with other established JAK inhibitors. All quantitative data is supported by experimental methodologies, and key concepts are visualized through signaling pathway and workflow diagrams.
This compound, identified as "compound 3" in its primary scientific literature, has emerged as a significant tool for studying JAK3 signaling due to its covalent reversible binding mechanism. An in-depth analysis of its kinase selectivity reveals a distinct profile compared to other widely used JAK inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib.
Kinase Inhibition Profile of this compound and Comparators
The cross-reactivity of this compound was evaluated against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected JAK inhibitors, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound (compound 3) | >10,000 | >10,000 | 51 | >10,000 |
| Tofacitinib | 112 | 20 | 1 | 963 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 45 | 109 | 2,100 | 4,700 |
Note: The IC50 values for this compound (compound 3) are from a primary research article, while the data for Tofacitinib, Baricitinib, and Upadacitinib are compiled from various scientific publications and databases.[1][2][3][4][5][6][7]
The data clearly indicates that this compound is a highly selective inhibitor of JAK3, with significantly less activity against JAK1, JAK2, and TYK2. This contrasts with Tofacitinib, which is a pan-JAK inhibitor with high potency against JAK1, JAK2, and JAK3. Baricitinib shows strong inhibition of JAK1 and JAK2, while Upadacitinib is more selective for JAK1 and JAK2 over JAK3 and TYK2.
Experimental Protocols
The determination of kinase inhibition is crucial for understanding the selectivity of compounds like this compound. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the IC50 data.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection via other methods
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Reaction Setup: Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, the specific recombinant kinase, and its corresponding substrate peptide.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations to the wells. Include a control well with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination of Reaction: Stop the reaction, often by adding a solution like phosphoric acid.
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel, representing the kinase activity, is then quantified using a scintillation counter.
-
Non-Radiometric Assays: Other methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) can be used to measure kinase activity.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated using a suitable curve-fitting model.
This generalized protocol provides a framework for the type of experiment used to determine the cross-reactivity of this compound. For specific details on the assay for this compound (compound 3), researchers should refer to the supplementary information of the original publication.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Janus kinase inhibitors ruxolitinib and baricitinib impair glycoprotein-VI mediated platelet function - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Jak-IN-29 and baricitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the Janus kinase (JAK) inhibitors Jak-IN-29 and baricitinib. The information is compiled from publicly available data to assist researchers in evaluating these compounds for their studies.
Introduction
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in the signaling pathways of numerous cytokines and growth factors, making them key targets in the development of therapies for autoimmune diseases and cancer. This guide focuses on a head-to-head comparison of baricitinib, an FDA-approved JAK1/JAK2 inhibitor, and this compound, a novel experimental inhibitor.
Baricitinib is an established drug used in the treatment of rheumatoid arthritis and other inflammatory conditions. It functions by inhibiting JAK1 and JAK2, thereby modulating the inflammatory cascade.
This compound is a recently identified experimental compound, described as a dual inhibitor of tubulin polymerization and JAK2. Its development is in the early stages, with initial data suggesting high selectivity for JAK2.
Mechanism of Action: The JAK-STAT Pathway
Both baricitinib and this compound exert their effects by modulating the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate gene expression. By inhibiting specific JAK isoforms, these molecules can block the signaling of pro-inflammatory cytokines.
Below is a diagram illustrating the general mechanism of action for a JAK inhibitor.
Caption: General mechanism of JAK inhibitor action.
Biochemical Performance: Kinase Inhibition Profile
The selectivity of a JAK inhibitor across the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of its efficacy and safety profile. Below is a summary of the available quantitative data for this compound and baricitinib.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | JAK1 | Data not available | Highly selective for JAK2 over JAK1 and JAK3. |
| JAK2 | 74 | ||
| JAK3 | Data not available | ||
| TYK2 | Data not available | ||
| Baricitinib | JAK1 | 5.9 | Approximately 10-fold selective for JAK1/2 over TYK2 and ~70-fold selective over JAK3.[1] |
| JAK2 | 5.7 | ||
| JAK3 | >400 | ||
| TYK2 | 53 |
Note: Data for this compound is limited to a single preliminary report. IC50 values for JAK1 and JAK3 are not yet publicly available.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against JAK enzymes is typically determined using in vitro kinase assays. While the specific protocol for this compound is not available, a general methodology is described below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide derived from a known JAK substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound or baricitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a microplate.
-
Add the kinase and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Below is a workflow diagram for a typical in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Comparative Summary and Future Outlook
This head-to-head comparison highlights the distinct profiles of this compound and baricitinib.
Baricitinib is a well-characterized, potent inhibitor of JAK1 and JAK2 with proven clinical efficacy in inflammatory diseases. Its broader activity against both JAK1 and JAK2 contributes to its therapeutic effects but may also be associated with certain side effects.
This compound presents as a highly selective JAK2 inhibitor. Its dual mechanism of inhibiting tubulin polymerization could offer a novel therapeutic approach, particularly in oncology. However, a comprehensive understanding of its kinase selectivity profile and cellular activity is currently limited by the lack of publicly available data.
For researchers, the choice between these two inhibitors will depend on the specific research question. Baricitinib is a suitable tool for studying the combined effects of JAK1 and JAK2 inhibition in established models of inflammation. This compound, on the other hand, represents an opportunity to investigate the specific roles of JAK2 in various cellular processes and disease models, as well as to explore the potential of dual JAK2 and tubulin inhibition.
Further studies are required to fully elucidate the biochemical and cellular properties of this compound, including its IC50 values against a broader panel of kinases and its effects in various cell-based and in vivo models. Such data will be crucial for determining its potential as a future therapeutic agent.
References
Comparative Analysis of Upadacitinib's Specificity in Cellular Assays
This guide provides a comparative analysis of the Janus kinase (JAK) inhibitor Upadacitinib, focusing on its specificity in cellular assays relative to other prominent JAK inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance. As the specific compound "Jak-IN-29" did not yield public data, this guide utilizes Upadacitinib as a well-documented, selective JAK1 inhibitor for comparative purposes.
Introduction to JAK Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), that are critical for signal transduction of numerous cytokines and growth factors.[1][2] This signaling, known as the JAK-STAT pathway, is integral to immune responses, inflammation, and hematopoiesis.[1][3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[2][4] JAK inhibitors are small molecules that compete with ATP for the catalytic binding site on JAK enzymes, thereby modulating the immune response.[1][4] The specificity of these inhibitors against different JAK isoforms is a key determinant of their efficacy and safety profiles.[5]
Comparative Kinase Specificity
The in vitro potency of Upadacitinib and other JAK inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) values against each JAK family member. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values for Upadacitinib and other clinically relevant JAK inhibitors from various cellular and biochemical assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Upadacitinib | 14 - 47 | 120 - 593 | 1860 - 2300 | 2715 - 4700 | [4][6][7] |
| Tofacitinib | 1.7 - 112 | 1.8 - 20 | 0.75 - 1.6 | 16 - 34 | [8][9] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [10][11] |
| Filgotinib | 10 | 28 | 810 | 116 | [12] |
| Ruxolitinib | 3.3 | 2.8 | 322 - 428 | 19 | [13][14][15] |
Note: IC50 values can vary between different assay types (e.g., biochemical vs. cellular) and experimental conditions.
Based on the data, Upadacitinib demonstrates a significant selectivity for JAK1 over other JAK isoforms in cellular assays, with some reports indicating over 40-fold selectivity for JAK1 versus JAK2, and over 100-fold selectivity against JAK3.[4][5][16] In contrast, inhibitors like Tofacitinib and Ruxolitinib show more pan-JAK or JAK1/2-focused inhibition profiles.[8][15] Baricitinib is a potent inhibitor of both JAK1 and JAK2, while Filgotinib also shows a preference for JAK1.[10][11][12]
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the JAK-STAT signaling pathway they modulate and the experimental workflow used to assess their specificity.
Caption: A diagram of the JAK-STAT signaling pathway.
Caption: Workflow for assessing JAK inhibitor specificity.
Experimental Protocols
The determination of JAK inhibitor specificity in a cellular context is crucial as it reflects a more physiologically relevant environment than biochemical assays. A common and robust method is the human whole-blood assay, which measures the inhibition of cytokine-induced STAT phosphorylation.
Human Whole-Blood Assay for STAT Phosphorylation
Objective: To determine the IC50 of JAK inhibitors against different JAK-mediated signaling pathways in various leukocyte subpopulations.
Materials:
-
Freshly collected human whole blood from healthy volunteers in sodium heparin tubes.
-
JAK inhibitors (e.g., Upadacitinib, Tofacitinib, etc.) dissolved in DMSO to create stock solutions.
-
Recombinant human cytokines (e.g., IL-6 for JAK1/2, GM-CSF for JAK2, IL-2 for JAK1/3).
-
Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Lysis/Fixation buffer.
-
Permeabilization buffer.
-
Fluorochrome-conjugated monoclonal antibodies specific for cell surface markers (e.g., CD4 for T-helper cells, CD33 for myeloid cells) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the JAK inhibitors in DMSO and then further dilute in PBS to the desired final concentrations.
-
Blood Aliquoting and Pre-incubation: Aliquot whole blood into 96-well plates. Add the diluted JAK inhibitors or vehicle control (DMSO in PBS) to the blood samples.
-
Incubation: Incubate the plates at 37°C for 30-60 minutes to allow for drug equilibration.
-
Cytokine Stimulation: Add the specific recombinant human cytokine to the corresponding wells to stimulate the JAK-STAT pathway. For example:
-
IL-6 (e.g., 100 ng/mL) to assess JAK1/JAK2 signaling via pSTAT3.
-
GM-CSF (e.g., 20 ng/mL) to assess JAK2 signaling via pSTAT5.
-
IL-2 to assess JAK1/JAK3 signaling via pSTAT5. A vehicle control (PBS with 0.1% BSA) is used for unstimulated samples.
-
-
Stimulation Incubation: Incubate the plates at 37°C for 15-20 minutes.
-
Cell Lysis and Fixation: Stop the stimulation by adding a lysis/fixation buffer to each well. This step lyses the red blood cells and fixes the leukocytes. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellet in a permeabilization buffer. This allows the antibodies to access intracellular targets.
-
Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with a wash buffer (e.g., PBS with BSA and sodium azide) to remove unbound antibodies.
-
Flow Cytometry Acquisition: Resuspend the cells in a final buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on specific leukocyte populations based on their forward and side scatter properties and cell surface marker expression. The median fluorescence intensity (MFI) of the pSTAT signal within each gated population is measured.
-
IC50 Calculation: The percentage of inhibition of pSTAT for each inhibitor concentration is calculated relative to the cytokine-stimulated control. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
The data and methodologies presented in this guide highlight the distinct specificity profiles of various JAK inhibitors in cellular assays. Upadacitinib demonstrates a clear preference for JAK1, which is hypothesized to contribute to its therapeutic efficacy and safety profile.[5][16] The choice of a JAK inhibitor for research or therapeutic development should be guided by a thorough understanding of its cellular specificity and the specific JAK-dependent pathways implicated in the disease of interest. The provided experimental protocol offers a robust framework for independently verifying and comparing the cellular specificity of different JAK inhibitors.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Ruxolitinib | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 14. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 15. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Jaktinib Demonstrates Efficacy in Ruxolitinib-Resistant Myelofibrosis Models, Offering a Novel Therapeutic Avenue
For Immediate Release
A new-generation Janus kinase (JAK) inhibitor, jaktinib, is showing significant promise in overcoming resistance to ruxolitinib, the current standard of care for myelofibrosis. Clinical trial data in patients who are resistant or intolerant to ruxolitinib demonstrate that jaktinib can effectively reduce spleen volume and symptom burden, suggesting a new therapeutic option for this challenging patient population.
Myelofibrosis is a serious bone marrow disorder characterized by the dysregulation of the JAK-STAT signaling pathway, often driven by mutations in the JAK2 gene, most commonly the V617F mutation. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has been a cornerstone of treatment. However, a significant number of patients either do not respond, lose their response over time, or are intolerant to the therapy, highlighting a critical unmet medical need.
Jaktinib, a novel oral inhibitor of JAK and activin A receptor type 1 (ACVR1), has emerged as a promising agent in this setting. Its dual mechanism of action not only targets the primary driver of myelofibrosis through JAK inhibition but also addresses the anemia often associated with the disease via ACVR1 inhibition.
Comparative Efficacy in Ruxolitinib-Resistant/Intolerant Patients
Clinical studies have evaluated the efficacy of jaktinib in patients with myelofibrosis who were previously treated with ruxolitinib and were either refractory (resistant) or intolerant to the treatment. The findings from these trials underscore the potential of jaktinib as a second-line therapy.
| Efficacy Endpoint | Jaktinib in Ruxolitinib-Refractory/Relapsed MF (NCT04851535)[1][2] | Jaktinib in Ruxolitinib-Intolerant MF (NCT04217993)[3][4] |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 32.4% (11 out of 34 patients) | 43.2% (19 out of 44 patients) |
| Total Symptom Score (TSS) Reduction ≥50% at Week 24 | 46.4% (13 out of 28 patients) | 61.8% (21 out of 34 patients) |
These results are particularly noteworthy given the patient population, who had limited treatment options after failing or not tolerating ruxolitinib.
Understanding the Mechanisms: Ruxolitinib Resistance and Jaktinib's Dual Action
Resistance to ruxolitinib can arise from various mechanisms, including the acquisition of new mutations in the JAK2 gene. Preclinical studies have identified several point mutations in the JAK2 kinase domain that confer resistance to ruxolitinib and other type I JAK inhibitors.[5]
Jaktinib's distinct advantage may lie in its dual inhibitory profile. While it effectively targets the JAK-STAT pathway, its inhibition of ACVR1 offers a complementary mechanism to improve disease-related anemia, a common and debilitating symptom of myelofibrosis that can be exacerbated by ruxolitinib treatment.
Signaling Pathways
The diagrams below illustrate the signaling pathways targeted by ruxolitinib and jaktinib.
Experimental Protocols
The clinical evaluation of jaktinib in ruxolitinib-resistant and -intolerant myelofibrosis was conducted through single-arm, open-label, multicenter, phase 2 studies.
Key Aspects of the Clinical Trial Protocols:
-
Patient Population: Adults with intermediate or high-risk primary or secondary myelofibrosis who had been previously treated with ruxolitinib.
-
Intervention: Jaktinib administered orally, typically at a starting dose of 100 mg twice daily.[1][2]
-
Primary Endpoint: The proportion of patients achieving a spleen volume reduction of 35% or more from baseline at 24 weeks, as measured by MRI or CT scan.[1][2]
-
Secondary Endpoints: Included the proportion of patients with a 50% or greater improvement in the Myelofibrosis Symptom Assessment Form (MF-SAF) Total Symptom Score (TSS), duration of spleen response, and safety.[1][2]
Preclinical Assessment of Ruxolitinib Resistance:
The development of ruxolitinib-resistant models for preclinical evaluation typically involves the following steps:[5]
-
Cell Line Culture: Murine pro-B cell lines (e.g., Ba/F3) expressing the human erythropoietin receptor and the JAK2 V617F mutation are commonly used. These cells are dependent on JAK2 signaling for survival and proliferation.
-
Generation of Resistance: Ruxolitinib-resistant cell lines are generated by culturing the parental JAK2 V617F-expressing cells in the continuous presence of escalating concentrations of ruxolitinib.
-
Selection of Resistant Clones: Clones that can proliferate at high concentrations of ruxolitinib are selected and expanded.
-
Characterization of Resistance: The molecular basis of resistance is often investigated by sequencing the JAK2 gene to identify mutations in the kinase domain.
-
Comparative Efficacy Studies: The efficacy of novel JAK inhibitors, such as jaktinib, would then be tested in these resistant cell lines and compared to the efficacy of ruxolitinib. Key parameters measured include the half-maximal inhibitory concentration (IC50) for cell proliferation and the inhibition of downstream signaling molecules like STAT3.
Conclusion
The emergence of jaktinib offers a significant advancement in the treatment landscape for myelofibrosis, particularly for patients who have exhausted the benefits of ruxolitinib. Its dual inhibition of JAK and ACVR1 provides a multi-faceted approach to tackling both the proliferative and anemic aspects of the disease. The robust clinical data in a difficult-to-treat patient population, supported by a strong mechanistic rationale, positions jaktinib as a valuable new tool for clinicians and a beacon of hope for patients with ruxolitinib-resistant myelofibrosis. Further research will continue to delineate its optimal use in the management of this complex hematological malignancy.
References
- 1. Study of Jaktinib In Patients With Myelofibrosis Who Were Relapsed or Refractory of Ruxolitinib Treatment. [ctv.veeva.com]
- 2. Safety and efficacy of jaktinib (a novel JAK inhibitor) in patients with myelofibrosis who are relapsed or refractory to ruxolitinib: A single-arm, open-label, phase 2, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jaktinib for the Treatment of Ruxolitinib Intolerance of Myelofibrosis | Clinical Research Trial Listing [centerwatch.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ruxolitinib Efficacy: A Comparative Guide to Genetic Knockdown Approaches
For researchers, scientists, and drug development professionals, establishing the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the experimental results of Ruxolitinib, a potent JAK1/JAK2 inhibitor, using genetic knockdown techniques. We present key experimental data, detailed protocols, and visual workflows to facilitate a robust and objective comparison.
Ruxolitinib is a cornerstone therapeutic in the management of myeloproliferative neoplasms and has shown efficacy in other inflammatory conditions through its inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] The JAK-STAT signaling pathway is a critical communication route from extracellular signals to the cell nucleus, playing a pivotal role in immunity, cell proliferation, and apoptosis.[3][4] Specifically, JAK1 and JAK2 are central to the signaling of various cytokines and growth factors.[1][5] To ensure that the observed effects of Ruxolitinib are indeed due to the inhibition of its intended targets, a comparison with genetic methods that specifically reduce the expression of JAK1 and JAK2 is essential.
Comparative Analysis of Ruxolitinib and Genetic Knockdown
This section provides a direct comparison of the expected outcomes from pharmacological inhibition with Ruxolitinib versus genetic knockdown of JAK1 and JAK2. The following table summarizes the anticipated effects on key downstream signaling events and cellular phenotypes.
| Parameter | Ruxolitinib (Pharmacological Inhibition) | JAK1/JAK2 siRNA/shRNA (Genetic Knockdown) | JAK1/JAK2 CRISPR/Cas9 (Gene Knockout) |
| Target(s) | JAK1 and JAK2 kinases | JAK1 and JAK2 mRNA | JAK1 and JAK2 genes |
| Mechanism of Action | Reversible ATP-competitive inhibition of kinase activity | Post-transcriptional gene silencing | Permanent gene disruption |
| Time to Effect | Rapid (minutes to hours) | Slower (24-72 hours) | Variable (requires selection of edited cells) |
| Specificity | High for JAK1/JAK2, but potential for off-target effects on other kinases | High specificity for target mRNA, potential for off-target silencing | High specificity for target gene, potential for off-target cleavage |
| Reversibility | Reversible upon drug withdrawal | Transient (siRNA) or stable (shRNA) | Permanent |
| Effect on STAT3 Phosphorylation | Dose-dependent decrease | Significant decrease | Complete abrogation |
| Effect on Cell Proliferation | Inhibition in JAK-dependent cell lines | Inhibition in JAK-dependent cell lines | Cessation of proliferation in dependent lines |
| Potential for Compensation | Possible through activation of other signaling pathways | Possible through upregulation of other JAK family members | Less likely for direct compensation |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the key validation experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Use a cytokine-dependent cell line expressing the relevant receptors that signal through JAK1 and JAK2 (e.g., HEL, Ba/F3-EpoR).
-
Ruxolitinib Treatment: Prepare a stock solution of Ruxolitinib in DMSO. Treat cells with a range of concentrations (e.g., 10 nM to 1 µM) for a specified duration (e.g., 1-24 hours) to determine the IC50 value for STAT3 phosphorylation.
-
Control: Treat cells with an equivalent volume of DMSO as a vehicle control.
Genetic Knockdown
-
siRNA Transfection:
-
Design or purchase validated siRNAs targeting human JAK1 and JAK2. A non-targeting siRNA should be used as a negative control.
-
On the day of transfection, seed cells to be 60-80% confluent.
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX).
-
Add the complexes to the cells and incubate for 24-72 hours.
-
Harvest cells for downstream analysis (Western blot, qPCR, or functional assays).
-
-
shRNA Transduction:
-
Clone shRNA sequences targeting JAK1 and JAK2 into a lentiviral vector containing a fluorescent reporter (e.g., GFP).
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target cells with the lentiviral particles.
-
Select for transduced cells using puromycin or by sorting for GFP-positive cells.
-
Validate knockdown efficiency by Western blot and qPCR.
-
-
CRISPR/Cas9 Gene Editing:
-
Design guide RNAs (gRNAs) targeting early exons of the JAK1 and JAK2 genes.
-
Clone the gRNAs into a Cas9-expressing vector.
-
Transfect the target cells with the CRISPR/Cas9 construct.
-
Select for single-cell clones and expand them.
-
Screen the clones for gene knockout by Western blot and confirm by sequencing the target locus.
-
Western Blot Analysis
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, JAK1, JAK2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
Visualizing the Workflow and Pathway
To provide a clear understanding of the experimental logic and the underlying biological pathway, the following diagrams have been generated.
Figure 1. Comparison of Pharmacological vs. Genetic Inhibition.
Figure 2. Simplified JAK-STAT Signaling Pathway.
Figure 3. Experimental Workflow for Validation.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal and Safe Handling of Jak-IN-29
The following guide provides essential safety and logistical information for the proper disposal and handling of Jak-IN-29, a Janus-associated kinase (JAK) inhibitor. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: The toxicological properties of this product have not been fully evaluated.[1] It is imperative to treat this substance with caution and adhere to all institutional and regulatory guidelines for chemical waste disposal.
Immediate Safety and Handling Protocols
When handling this compound, all personnel must use appropriate Personal Protective Equipment (PPE). Engineering controls, such as a fume hood or other local exhaust ventilation, should be utilized to control airborne levels.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Impermeable and resistant protective gloves.[2][3]
-
Skin and Body Protection: A laboratory coat or impervious clothing.[2]
-
Respiratory Protection: A NIOSH (US) or CEN (EU) approved respirator as conditions warrant.[1][2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Consult a physician.[1][4]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician or poison control center.[1][2]
Spill and Release Procedures
In the event of a spill, avoid breathing dust, fumes, or vapors.[1] Take necessary steps to prevent the substance from entering drains, water courses, or the soil.[2]
Spill Containment Steps:
-
Contain the spill using appropriate absorbent materials.
-
Collect the spilled material and transfer it to a designated chemical waste container.[1]
-
Wash the spill area thoroughly.
-
Dispose of the container and contaminated materials in accordance with local, state, and federal regulations.[1]
Disposal Procedures for this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it must be disposed of as hazardous chemical waste. Do not release it into the environment.[2]
Step-by-Step Disposal Protocol:
-
Containerization: Place this compound waste and any contaminated labware (e.g., pipette tips, vials) into a compatible, leak-proof, and sealable container.[5][6] Ensure the container is not overfilled, leaving at least 5% empty space for thermal expansion.[6]
-
Labeling: Clearly label the waste container with its contents ("this compound" or its chemical name) and appropriate hazard warnings.[5] Do not use generic terms like "hazardous waste."[5]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials like strong acids, alkalis, or oxidizing agents.[2] The storage area should be cool and well-ventilated.[2]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6] Provide them with accurate information about the waste container's contents.[5]
-
Empty Containers: Triple rinse empty this compound containers. Collect all rinsate as chemical waste.[7] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[6]
Chemical and Hazard Data Summary
The following table summarizes key data for this compound, also known as Pyridone 6 or JAK Inhibitor I.
| Property | Data | Citation(s) |
| Synonyms | CMP 6; Pyridone 6; Janus-Associated Kinase Inhibitor I | [3][4] |
| Chemical Name | 2-(1,1-dimethylethyl)-9-fluoro-1,6-dihydro-7H-benz[h]imidazo[4,5-f]isoquinolin-7-one | [3][4] |
| CAS Number | 457081-03-7 | [3][4] |
| Molecular Formula | C18H16FN3O | [2] |
| Molecular Weight | 309.3 g/mol | [2] |
| Hazard Statements | Harmful if swallowed (H302). Very toxic to aquatic life with long lasting effects (H410). | [2] |
| Precautionary Statements | Avoid release to the environment (P273). Dispose of contents/container to an approved waste disposal plant (P501). | [2] |
Illustrative Diagrams
The following diagram illustrates the simplified JAK-STAT signaling pathway, indicating the point of inhibition by compounds such as this compound. The Janus Kinase (JAK) family of proteins are critical mediators in this pathway, which regulates gene expression and cellular function.[8]
Caption: Simplified JAK-STAT signaling pathway with the inhibitory action of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. JAK Inhibitor I(Merck 5, Pyridone 6)|457081-03-7|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
